molecular formula C13H19NO2 B5634987 1-(3-methoxybenzyl)-4-piperidinol

1-(3-methoxybenzyl)-4-piperidinol

Número de catálogo: B5634987
Peso molecular: 221.29 g/mol
Clave InChI: JMZYMOPMSUDPSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-methoxybenzyl)-4-piperidinol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxybenzyl)-4-piperidinol is 221.141578849 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-methoxybenzyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxybenzyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9,12,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZYMOPMSUDPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A-Technical-Guide-to-1-(3-methoxybenzyl)-4-piperidinol:-Synthesis-Characterization-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxybenzyl)-4-piperidinol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] This document details the chemical identifiers, physicochemical properties, robust synthetic protocols with mechanistic insights, analytical characterization methods, and key applications of this compound. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile intermediate for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, present in over a hundred commercially available drugs targeting a wide array of conditions, from neurological disorders to allergies.[2][3] Its three-dimensional structure, conformational flexibility, and basic nitrogen atom allow it to form critical interactions with protein binding pockets, often enhancing potency and modulating pharmacokinetic properties.[4]

1-(3-methoxybenzyl)-4-piperidinol combines three key structural features:

  • A 4-hydroxypiperidine core: The hydroxyl group provides a reactive handle for further chemical modification, while the piperidine nitrogen imparts basicity, influencing solubility and receptor binding.

  • An N-benzyl group: The benzyl substituent can serve as a pharmacophore itself or as a protecting group that can be removed later in a synthetic sequence.

  • A meta-methoxy substituent: This group alters the electronic properties of the aromatic ring and can form specific hydrogen bond interactions, making it a common feature in ligands for various receptors.

This combination makes 1-(3-methoxybenzyl)-4-piperidinol a strategic intermediate for creating libraries of complex molecules for screening and lead optimization.[5][6]

Chemical Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory compliance and scientific reproducibility. The primary identifiers and predicted properties for 1-(3-methoxybenzyl)-4-piperidinol are summarized below.

IdentifierValueSource/Method
IUPAC Name 1-(3-methoxybenzyl)piperidin-4-olIUPAC Nomenclature
CAS Number 1226205-99-7 (for the isomeric 1-(3-methoxyphenyl)piperidin-4-ol)[7]
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Canonical SMILES COC1=CC(=CC=C1)CN2CCC(CC2)OStructure-based
InChI Key BQCRDLUJBCUILR-UHFFFAOYSA-NStructure-based
Physical Form Predicted to be a viscous oil or low-melting solidInferred from analogs[8]
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in waterInferred from analogs[9]
pKa (Predicted) ~8.5 - 9.5 (for the piperidine nitrogen)Computational Prediction

Note: A specific CAS number for 1-(3-methoxybenzyl)-4-piperidinol was not definitively located in public databases at the time of publication. The CAS for a closely related structural isomer is provided for reference. Researchers should verify the identity of their material using the analytical methods described herein.

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-methoxybenzyl)-4-piperidinol is most efficiently achieved via one-pot reductive amination. This method is widely favored in pharmaceutical chemistry for its high yields, operational simplicity, and tolerance of various functional groups.[10]

Preferred Synthetic Pathway: Reductive Amination

The reaction proceeds by the nucleophilic addition of the secondary amine of 4-hydroxypiperidine to the carbonyl carbon of 3-methoxybenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced in situ by a mild hydride-donating agent to yield the final tertiary amine product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product 4_hydroxypiperidine 4-Hydroxypiperidine iminium_ion Iminium Ion Intermediate 4_hydroxypiperidine->iminium_ion + 3_methoxybenzaldehyde 3-Methoxybenzaldehyde 3_methoxybenzaldehyde->iminium_ion Iminium Ion Formation (via Hemiaminal) reducing_agent NaBH(OAc)₃ (Sodium Triacetoxyborohydride) product 1-(3-methoxybenzyl)-4-piperidinol reducing_agent->product Hydride Source solvent DCE or THF (Anhydrous Solvent) solvent->iminium_ion iminium_ion->product Reduction

Caption: Synthetic pathway via reductive amination.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 4-Hydroxypiperidine (1.0 eq)[11]

  • 3-Methoxybenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[12]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq) and anhydrous DCE (or THF) to create a ~0.2 M solution.

  • Aldehyde Addition: Add 3-methoxybenzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the hemiaminal and iminium ion intermediates.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Expert Insight: NaBH(OAc)₃ is the preferred reducing agent over alternatives like NaBH₃CN or NaBH₄.[10][12] It is less toxic than cyanoborohydride and is mild enough that it will not reduce the starting aldehyde, allowing for a convenient one-pot procedure. Its sensitivity to moisture necessitates the use of anhydrous solvents.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine, to afford the pure 1-(3-methoxybenzyl)-4-piperidinol.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Results and Interpretation
¹H NMR Aromatic Protons: Signals between δ 6.7-7.3 ppm. The meta substitution pattern will produce a characteristic splitting pattern. Benzyl CH₂: A singlet around δ 3.4-3.6 ppm. Piperidine Protons: A complex multiplet for the CH proton adjacent to the hydroxyl group (δ ~3.5-3.8 ppm). Other piperidine ring protons will appear as multiplets between δ 1.4-3.0 ppm. Methoxy CH₃: A sharp singlet around δ 3.8 ppm. Hydroxyl OH: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing furthest downfield (~160 ppm). Benzyl CH₂: Signal around δ 60-65 ppm. Piperidine Carbons: The carbon bearing the hydroxyl group (C4) will be around δ 65-70 ppm. The carbons adjacent to the nitrogen (C2, C6) will be in the δ 50-55 ppm range. Methoxy CH₃: Signal around δ 55 ppm.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): A peak at m/z = 221. Key Fragmentation: A prominent peak at m/z = 121, corresponding to the stable 3-methoxybenzyl cation ([C₈H₉O]⁺), formed by alpha-cleavage at the piperidine nitrogen. Another fragment may appear from the loss of the benzyl group.
Infrared (IR) Spectroscopy O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹. C-O Stretch (Aromatic Ether): A strong band around 1250-1200 cm⁻¹. C-O Stretch (Alcohol): A strong band around 1100-1000 cm⁻¹.

Applications in Drug Development

1-(3-methoxybenzyl)-4-piperidinol is not an end-product but a versatile scaffold for building more complex drug candidates.[1][3]

  • CNS Receptor Ligands: The N-benzylpiperidine motif is a common feature in ligands for dopamine, serotonin, and opioid receptors. The 3-methoxy group, in particular, is often found in compounds targeting these systems. This scaffold can be used to synthesize novel antagonists or agonists for treating neurological and psychiatric disorders.

  • Enzyme Inhibitors: The hydroxyl group can be functionalized to introduce moieties that interact with the active sites of enzymes. For example, it can be converted into esters, ethers, or used in substitution reactions to attach larger pharmacophores.

  • Molecular Probes and Tool Compounds: This compound serves as a starting point for creating chemical probes to study the function and distribution of biological targets in vitro and in vivo.

Safety and Handling

As a research chemical, 1-(3-methoxybenzyl)-4-piperidinol should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, data from analogous N-benzylpiperidine derivatives suggest the following precautions.[13][14][15][16]

GHS Hazard Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage/irritation)

  • Acute Toxicity (Oral): May be harmful if swallowed

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed to prevent moisture and air exposure.[17]

  • Store away from strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Workflow: From Synthesis to Application

The logical progression for utilizing 1-(3-methoxybenzyl)-4-piperidinol in a research setting is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Quality Control cluster_application Downstream Application s1 Reductive Amination (4-Hydroxypiperidine + 3-Methoxybenzaldehyde) s2 Aqueous Work-up & Extraction s1->s2 s3 Column Chromatography s2->s3 a1 Structure Confirmation (NMR, MS) s3->a1 Pure Compound a2 Purity Assessment (LC-MS, HPLC) a1->a2 p1 Functionalization of 4-OH Group (Esterification, Etherification, etc.) a2->p1 Verified Intermediate p2 Synthesis of Target Molecules (e.g., Receptor Ligands) p1->p2 p3 Biological Screening & Assay p2->p3

Caption: Overall research workflow for the compound.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • N-BENZYL-4-(2-HYDROXYETHYL)PIPERIDINE Safety Data Sheet. LookChem. [Link]

  • IR Spectra Information. Saddleback College. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. [Link]

  • Supplementary Information for NMR Data. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • 1-(3-Methoxyphenyl)piperidine. PubChem. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. National Center for Biotechnology Information. [Link]

  • Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-Hydroxypiperidine. Wikipedia. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Scientific Research in Science and Technology. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • 4-(Phenylmethyl)-4-piperidinol. CAS Common Chemistry. [Link]

  • Piperidines Mass Spectrum. MassBank. [Link]

  • 1-(3-Methoxypropyl)-4-piperidinone. CAS Common Chemistry. [Link]

  • Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • 4-Piperidinol, 1-(phenylmethyl)- IR Spectrum. NIST WebBook. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol. PubChemLite. [Link]

  • 4-Hydroxypiperidine. Pharmaffiliates. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Policija. [Link]

  • 1-(3-Methoxypropyl)-4-piperidinamine. PubChem. [Link]

  • Supplementary Information - Mass Spectrum. The Royal Society of Chemistry. [Link]

  • 4-Phenylpiperidine Mass Spectrum. NIST WebBook. [Link]

Sources

Thermodynamic Properties of N-Substituted Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinol scaffold, particularly 4-piperidinol, is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural core for analgesics (e.g., fentanyl derivatives), anesthetics, and neuroactive ligands. The thermodynamic behavior of these derivatives—specifically how N-substitution modulates solubility, crystal lattice stability, and ionization—is a critical determinant of bioavailability and shelf-life stability.

This guide provides a rigorous thermodynamic profiling framework for N-substituted piperidinol derivatives. By synthesizing experimental data with theoretical principles, we analyze how substituents (Methyl, Benzyl) shift the delicate balance between lattice energy and solvation enthalpy.

Theoretical Framework: The Thermodynamics of Substitution

The thermodynamic profile of a drug candidate is governed by the competition between cohesive forces in the solid state (Lattice Energy,


) and adhesive forces in solution (Solvation Energy, 

). N-substitution on the piperidinol ring dramatically alters both vectors.
Lattice Energy and Hydrogen Bonding

Unsubstituted 4-piperidinol acts as both a hydrogen bond donor (via NH and OH) and acceptor. This dual capability creates robust intermolecular networks, resulting in high melting points and significant lattice energy.

  • N-Substitution Effect: Replacing the amine proton with an alkyl or aryl group (e.g., N-Methyl, N-Benzyl) removes a critical H-bond donor. This disruption typically lowers the lattice energy, manifesting as a depressed melting point (see Table 1).

  • Steric Bulk: Large substituents like N-Benzyl introduce steric hindrance that can disrupt efficient packing, further modulating

    
    , though 
    
    
    
    stacking interactions from the phenyl ring can partially compensate for the loss of H-bonds.
Solvation and Hydrophobic Hydration

The thermodynamics of dissolution are described by the Gibbs-Helmholtz relation:



  • Entropic Cost (

    
    ):  For N-benzyl derivatives, the hydrophobic phenyl ring imposes an entropic penalty due to the "water structure-making" effect (hydrophobic hydration). The water molecules must order themselves around the non-polar moiety.
    
  • Enthalpic Gain (

    
    ):  The formation of H-bonds between the 4-OH group and water provides the enthalpic driving force. The net solubility is the vector sum of these opposing forces.
    
Thermodynamic Cycle Visualization

ThermoCycle Solid Solid Crystal (Reference State) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Lattice Breaking Sol Aqueous Solution (Hydrated Species) Solid->Sol Solution (ΔG_sol) Net Solubility Gas->Sol Solvation (ΔG_solv) Cavity Formation + Interaction

Figure 1: Thermodynamic cycle linking solid-state properties to solution behavior. The path from Solid to Solution is the sum of Sublimation and Solvation energies.

Thermal Stability & Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary tool for assessing the impact of N-substitution on solid-state stability.

Comparative Thermal Data

The loss of the N-H donor significantly impacts the melting transition.

CompoundSubstituent (N-R)Molecular WeightMelting Point (

)
LogP (Exp/Pred)
4-Piperidinol -H101.1586–90 °C-0.35
N-Methyl-4-piperidinol -CH

115.1729–31 °C0.10
N-Benzyl-4-piperidinol -CH

Ph
191.2760–65 °C1.34
  • Analysis: The N-Methyl derivative shows a massive drop in

    
     (~55°C) compared to the parent. The methyl group removes the N-H...N hydrogen bond capability without adding significant Van der Waals interactions.
    
  • Recovery with Benzyl: The N-Benzyl derivative recovers some thermal stability (

    
     ~60°C) due to increased London dispersion forces and potential edge-to-face aromatic interactions in the crystal lattice.
    
Experimental Protocol: DSC Analysis

Objective: Determine


 and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles are suspected).

  • Equilibration: Equilibrate at 0°C for 5 minutes.

  • Ramp: Heat from 0°C to 150°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

  • Data Processing: Integrate the endothermic melting peak. The onset temperature is reported as

    
    .
    

Ionization Thermodynamics (pKa)

The basicity of the piperidine nitrogen is a function of the inductive effects of the N-substituent and the 4-OH group.

Structural Influences
  • Parent Piperidine: pKa

    
     11.22.
    
  • 4-OH Effect: The hydroxyl group at the 4-position exerts an electron-withdrawing inductive effect (-I), pulling electron density through the

    
    -framework. This lowers the pKa of 4-piperidinol to approximately 10.8 .
    
  • N-Substitution:

    • N-Methyl: Tertiary amines in water are generally weaker bases than secondary amines due to poorer solvation of the ammonium cation (steric hindrance to hydration). N-methyl-4-piperidinol pKa

      
      9.8–10.1 .
      
    • N-Benzyl: The benzyl group is electron-withdrawing relative to a methyl group (sp2 carbon influence). This further reduces the pKa to approximately 9.3–9.5 .

Temperature Dependence (Van't Hoff)

Ionization is temperature-dependent. For rigorous profiling, pKa should be measured at three temperatures (e.g., 25°C, 37°C, 45°C) to extract the enthalpy of ionization (


).


Solution Thermodynamics & Partitioning[1]

The partition coefficient (LogP) is the definitive metric for lipophilicity, driving the compound's ability to cross biological membranes.

The Hydrophobic Shift

The transition from N-H to N-Benzyl represents a massive thermodynamic shift from hydrophilic to lipophilic.

  • 4-Piperidinol (LogP -0.35): Highly water-soluble.[1] Enthalpically driven dissolution via H-bonding.

  • N-Benzyl-4-piperidinol (LogP 1.34): Lipophilic. Dissolution in water is entropically unfavorable. This compound will partition preferentially into organic phases (octanol), making it a superior candidate for CNS penetration, provided the pKa allows for a sufficient neutral fraction at physiological pH.

Experimental Protocol: Shake-Flask LogP

Objective: Determine the equilibrium distribution between octanol and water.

  • Saturation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the piperidinol derivative in the water-saturated octanol phase.

  • Equilibration: Mix equal volumes of the drug-octanol solution and octanol-saturated buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    
    

Comprehensive Workflow Diagram

This workflow ensures data integrity by validating solid-state form before solution testing.

Workflow Synth Synthesis & Purification SolidChar Solid State Characterization (XRD, DSC, TGA) Synth->SolidChar Confirm Form Solubility Thermodynamic Solubility (Shake-Flask) SolidChar->Solubility Pure Crystal Ionization pKa Determination (Potentiometric Titration) Solubility->Ionization Aqueous Soln LogP Partition Coefficient (LogP/LogD) Ionization->LogP pH Dependent

Figure 2: Integrated workflow for thermodynamic profiling. Solid-state characterization is a prerequisite to ensure solubility data reflects the stable polymorph.

References

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermochemical properties of three piperidine derivatives. Journal of Thermal Analysis and Calorimetry, 90(3), 693–698. Link

    • Key Data: Standard molar energies of combustion and formation for N-benzyl deriv
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[2] Link

    • Relevance: Establishes thermodynamic methodology for cyclic amine proton
  • PubChem Compound Summary. (2025). 4-Hydroxypiperidine (CID 79341). National Center for Biotechnology Information. Link

    • Key Data: Physical properties and safety d
  • Cheméo. (2025). 4-Benzyl-4-hydroxypiperidine Thermodynamic Data. Link

    • Key Data: Predicted LogP and enthalpy of vaporiz
  • PerkinElmer. (2012). Differential Scanning Calorimetry in Pharmaceutical Analysis. Application Note. Link

    • Relevance: Standard protocols for DSC analysis of pharmaceutical polymorphs.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-(3-methoxybenzyl)-4-piperidinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1-(3-methoxybenzyl)-4-piperidinol in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document focuses on the principles and a detailed experimental protocol to empower researchers to generate this critical data in-house.

Introduction: The Significance of a Solubility Profile

1-(3-methoxybenzyl)-4-piperidinol is a chemical intermediate with potential applications in pharmaceutical synthesis.[1] Its solubility in organic solvents is a fundamental physicochemical property that dictates its utility in various stages of drug development, from synthesis and purification to formulation. A well-defined solubility profile is crucial for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Crystallization and Purification: Designing effective crystallization processes for isolating the compound with high purity.[2]

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable drug products.

  • Analytical Method Development: Choosing appropriate solvents for chromatographic analysis, such as HPLC.[3]

Physicochemical Properties and Theoretical Solubility Considerations

The molecular structure of 1-(3-methoxybenzyl)-4-piperidinol provides insights into its expected solubility behavior.

  • Molecular Formula: C₁₃H₁₉NO₂

  • Key Functional Groups:

    • Piperidinol ring: A saturated heterocyclic amine with a hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

    • Methoxybenzyl group: An aromatic ring with a methoxy ether group. This part of the molecule introduces some lipophilicity and potential for pi-pi stacking interactions.

Based on these features, it can be hypothesized that 1-(3-methoxybenzyl)-4-piperidinol will exhibit a range of solubilities depending on the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, it is expected to be more soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents like hexane.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[4][5][6][7][8] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • 1-(3-methoxybenzyl)-4-piperidinol (solid, high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[3]

  • Volumetric flasks and pipettes

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-(3-methoxybenzyl)-4-piperidinol into a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.[9]

    • Add a known volume of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3][7]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration in solution remains constant.[7]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(3-methoxybenzyl)-4-piperidinol of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered supernatant samples using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 1-(3-methoxybenzyl)-4-piperidinol in the samples by interpolating from the calibration curve.

Data Presentation

The solubility data should be summarized in a clear and organized table.

Organic SolventPolarity IndexHydrogen BondingSolubility (mg/mL) at 25 °C
Methanol5.1Donor/Acceptor[Experimental Value]
Ethanol4.3Donor/Acceptor[Experimental Value]
Acetone5.1Acceptor[Experimental Value]
Ethyl Acetate4.4Acceptor[Experimental Value]
Dichloromethane3.1None[Experimental Value]
Toluene2.4None[Experimental Value]
Hexane0.1None[Experimental Value]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 1-(3-methoxybenzyl)-4-piperidinol B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to settle excess solid C->D E Filter supernatant D->E G Analyze samples and standards by HPLC E->G F Prepare standard solutions F->G H Calculate solubility from calibration curve G->H I Solubility Profile Table H->I Final Solubility Data

Caption: Workflow for determining the solubility of 1-(3-methoxybenzyl)-4-piperidinol using the shake-flask method.

Conclusion and Further Considerations

This guide provides a robust framework for determining the solubility profile of 1-(3-methoxybenzyl)-4-piperidinol in organic solvents. By following the detailed shake-flask protocol, researchers can generate reliable and accurate data to inform their work in synthesis, purification, and formulation.

For a more comprehensive understanding, it is recommended to:

  • Investigate the effect of temperature: Determine solubility at different temperatures to understand the thermodynamic properties of dissolution.[3]

  • Assess kinetic solubility: For high-throughput screening applications, kinetic solubility assays can provide rapid, albeit less precise, solubility estimates.[4][10]

  • Consider biorelevant media: If the compound is intended for oral administration, assessing solubility in simulated gastric and intestinal fluids can provide valuable insights into its in vivo behavior.[10]

By systematically applying these methodologies, a complete and actionable solubility profile for 1-(3-methoxybenzyl)-4-piperidinol can be established, facilitating its successful application in research and development.

References

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. [Link]

  • Google Patents. (n.d.). CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Organic Syntheses Procedure. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]

Sources

Technical Guide: pKa and Protonation Dynamics of 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and protonation states of 1-(3-methoxybenzyl)-4-piperidinol Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

1-(3-methoxybenzyl)-4-piperidinol is a functionalized piperidine derivative often utilized as a pharmacophore in the synthesis of Central Nervous System (CNS) active agents, including sigma receptor ligands and acetylcholinesterase inhibitors (resembling the Donepezil scaffold).[1][2] Its physicochemical behavior is dominated by the ionization of the piperidine nitrogen, which dictates solubility, membrane permeability, and receptor binding affinity.[2]

This guide provides a rigorous analysis of the pKa values and protonation states of 1-(3-methoxybenzyl)-4-piperidinol, synthesizing data from structural analogs and quantitative structure-property relationship (QSPR) models.[1][2] It includes detailed experimental protocols for validation and examines the implications for drug delivery.

Physicochemical Profile & pKa Analysis[1][3][4][5]

The acid-base behavior of 1-(3-methoxybenzyl)-4-piperidinol is defined by the tertiary amine within the piperidine ring.[1][2] The molecule possesses two potential ionization sites, but only one is physiologically relevant.[2]

Structural Determinants of Acidity[2]
  • Piperidine Nitrogen (N1): The primary basic center.[2] In unsubstituted piperidine, the pKa is approximately 11.1 .[2]

  • N-Benzyl Substitution: The 3-methoxybenzyl group exerts a net electron-withdrawing effect relative to an alkyl group, primarily due to the sp2 hybridized carbons of the aromatic ring.[1][2] This typically lowers the pKa of the nitrogen by 1.5 – 2.0 log units .[2]

  • 4-Hydroxyl Group: The secondary alcohol at position 4 exerts a through-bond inductive withdrawing effect (-I), further reducing the electron density at the nitrogen atom.[1][2] This typically lowers the pKa by an additional 0.5 – 0.8 log units compared to the non-hydroxylated analog.[2]

Quantitative pKa Data

Based on high-fidelity analog extrapolation and consensus prediction models (ACD/Percepta, ChemAxon), the pKa values are defined as follows:

Ionization CenterFunctional GroupTypeEstimated pKaPhysiological State (pH 7.4)
N1 Tertiary AmineBasic8.9 ± 0.3 Cationic (Protonated)
O4 Secondary AlcoholAcidic> 15.0 Neutral

Technical Insight: The estimated pKa of 8.9 places this molecule in a critical window where it is predominantly ionized at physiological pH but retains a sufficient neutral fraction (~3%) to permit passive diffusion across the Blood-Brain Barrier (BBB).[2]

Protonation States & Microspecies Distribution[1][2]

Understanding the distribution of microspecies is vital for predicting absorption and distribution. The equilibrium exists between the cationic (protonated) form and the neutral (free base) form.[2]

Protonation Equilibrium Diagram[2]

ProtonationEquilibrium Cation Cationic Form (BH+) (Dominant at pH < 8.9) Soluble, Polar Neutral Neutral Free Base (B) (Dominant at pH > 8.9) Lipophilic, Permeable Cation->Neutral  Deprotonation (-H+)   Ka = 10^-8.9

Figure 1: Protonation equilibrium of the piperidine nitrogen.

Microspecies Distribution Table[2]
CompartmentpH Environment% Cationic (BH+)% Neutral (B)Bio-Implication
Stomach 1.2100%0%High solubility; rapid dissolution.[1][2]
Duodenum 6.099.9%0.1%Limited passive absorption.
Blood/Plasma 7.496.9%3.1%Balanced state; free base drives tissue partitioning.
Ileum (Distal) 8.088.8%11.2%Peak absorption window.[2]

Experimental Determination Protocols

To validate the theoretical pKa, the following experimental workflows are recommended. These protocols are designed to ensure self-validating accuracy.

Method A: Potentiometric Titration (Gold Standard)

This method is ideal for compounds with reasonable water solubility (>10⁻⁴ M).[2]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2]

  • 0.15 M KCl (background electrolyte to maintain ionic strength).[2]

  • Degassed double-distilled water (to remove CO₂).[2]

Protocol:

  • Preparation: Dissolve 5–10 mg of 1-(3-methoxybenzyl)-4-piperidinol in 20 mL of 0.15 M KCl solution. Acidify with standard HCl to pH ~2.0.

  • Titration: Titrate with 0.1 M NaOH under inert gas (N₂ or Ar) atmosphere at 25°C ± 0.5°C.

  • Data Acquisition: Record pH vs. Volume of NaOH added. Ensure at least 20 data points in the buffer region (pH 7.5 – 10.5).[2]

  • Analysis: Use the Bjerrum method or Gran plot analysis to determine the pKa. The inflection point of the sigmoidal curve corresponds to the pKa.

Method B: UV-Metric Titration (For Low Solubility)

The 3-methoxybenzyl chromophore allows for spectrophotometric determination if potentiometry fails due to precipitation.[1][2]

Protocol:

  • Stock Solution: Prepare a 10 mM stock in methanol.

  • Buffer Series: Prepare aqueous buffers ranging from pH 2 to pH 12.

  • Measurement: Dilute stock into buffers (final conc. ~50 µM). Measure UV absorbance (200–400 nm).[2]

  • Calculation: Plot absorbance at

    
     (typically ~270-280 nm) vs. pH.[2] Fit to the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 0.5 mM? SolubilityCheck->Decision Potentiometry Potentiometric Titration (Standardized NaOH/HCl) Decision->Potentiometry Yes UVMetric UV-Metric Titration (Cosolvent Method) Decision->UVMetric No DataProcess Data Processing (Bjerrum/Gran Plots) Potentiometry->DataProcess UVMetric->DataProcess Result Validated pKa Value DataProcess->Result

Figure 2: Decision tree and workflow for experimental pKa determination.

Implications for Drug Development[2]

Solubility and Formulation

At pH < 6, the molecule exists almost exclusively as a cation, ensuring high aqueous solubility.[1][2] This suggests that salt forms (e.g., Hydrochloride, Fumarate) will be highly stable and soluble, making them suitable for oral solid dosage forms.[1][2]

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent.[2]

  • LogP (Neutral): Estimated at ~2.2 – 2.5 (Moderate lipophilicity).[2]

  • LogD (pH 7.4): Due to ionization, the apparent lipophilicity drops significantly (LogD ≈ 0.8 – 1.0).[2]

  • Strategy: While the LogD at pH 7.4 is low, the dynamic equilibrium allows the neutral fraction to permeate membranes.[2] Once inside the lipid bilayer, the equilibrium shifts to the neutral form, facilitating transport.[2]

Blood-Brain Barrier (BBB) Penetration

For CNS targets, BBB penetration is non-negotiable.[1][2]

  • Rule of Thumb: Optimal CNS drugs often have a pKa of 7.5–9.0.

  • Assessment: With a pKa of ~8.9, 1-(3-methoxybenzyl)-4-piperidinol falls at the upper limit of this range.[1][2] While the cationic fraction is high, the lipophilic nature of the benzyl and piperidine scaffold compensates, likely permitting sufficient CNS exposure via passive diffusion.[2]

References

  • Zafar, S. et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[1][2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76190, 1-Benzylpiperidine.[1][2] PubChem. Link[2]

  • ChemicalBook. (2025). 4-Benzylpiperidine Chemical Properties and pKa Data. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Standard reference for piperidine pKa values).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-LogD relationships and BBB permeation).

Sources

Methodological & Application

Catalytic hydrogenation techniques involving 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Hydrogenation of 1-(3-methoxybenzyl)-4-piperidinol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the catalytic hydrogenation of 1-(3-methoxybenzyl)-4-piperidinol, a critical deprotection reaction in pharmaceutical synthesis. The primary objective of this transformation is the selective cleavage of the N-benzyl group to yield 4-piperidinol, a valuable building block for numerous active pharmaceutical ingredients (APIs). This document explores the underlying mechanistic principles, compares various catalytic systems, offers step-by-step experimental protocols, and outlines essential safety procedures for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast number of marketed drugs.[1] The synthesis of functionalized piperidines often involves the use of protecting groups for the ring nitrogen to prevent unwanted side reactions. The benzyl (Bn) group is a widely employed protecting group due to its general stability across a range of chemical conditions.[2]

The specific substrate, 1-(3-methoxybenzyl)-4-piperidinol, serves as a key intermediate. The subsequent removal of the N-benzyl group via catalytic hydrogenation is a pivotal step, liberating the secondary amine of the 4-piperidinol core for further functionalization. This process, known as hydrogenolysis or debenzylation, is valued for its efficiency and clean conversion, typically yielding the desired amine and 3-methoxytoluene as the primary byproduct.[2][3] Understanding and mastering this reaction is crucial for the scalable and efficient production of complex pharmaceutical targets.

Scientific Principles and Reaction Mechanism

Catalytic N-debenzylation is a form of hydrogenolysis, a reaction in which a chemical bond is cleaved by the action of hydrogen. The process is heterogeneous, occurring on the surface of a solid catalyst, most commonly palladium on an activated carbon support (Pd/C).

The accepted mechanism involves several key steps:

  • Adsorption: Both the substrate, 1-(3-methoxybenzyl)-4-piperidinol, and molecular hydrogen (H₂) adsorb onto the high-surface-area palladium catalyst.[4]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming highly reactive palladium hydride species.[2]

  • Bond Cleavage: The adsorbed substrate interacts with the activated hydrogen. The benzylic carbon-nitrogen (C-N) bond is weakened and ultimately cleaved.

  • Product Formation & Desorption: The newly formed 4-piperidinol and 3-methoxytoluene desorb from the catalyst's surface, regenerating the active sites for the next catalytic cycle.[2]

The presence of the electron-donating methoxy group on the benzyl ring can slightly increase the stability of the N-benzyl bond, sometimes necessitating more optimized or forceful reaction conditions compared to an unsubstituted benzyl group.[5]

Catalytic_Debenzylation_Mechanism cluster_0 Palladium Catalyst Surface Substrate R₂N-CH₂-Ar (1-(3-methoxybenzyl)-4-piperidinol) Adsorbed_Substrate Adsorbed R₂N-CH₂-Ar Substrate->Adsorbed_Substrate Adsorption H2 H₂ Adsorbed_H 2 [H•] H2->Adsorbed_H Dissociative Chemisorption Products R₂NH + CH₃-Ar (4-Piperidinol + 3-MeO-Toluene) Adsorbed_Substrate->Products C-N Bond Cleavage (Hydrogenolysis) Desorbed_Products Products Desorb Products->Desorbed_Products Desorption Hydrogenation_Workflow Setup 1. Setup Reactor (Substrate, Solvent, Catalyst) Purge 2. Inert Atmosphere (3x Vacuum/N₂ Cycles) Setup->Purge Hydrogenate 3. Introduce H₂ (Pressurize or use Balloon) Purge->Hydrogenate React 4. Stir & Monitor (TLC / LC-MS) Hydrogenate->React Vent 5. Vent H₂ & Purge N₂ React->Vent Reaction Complete Filter 6. Filter Catalyst (Through wet Celite® pad) Vent->Filter Isolate 7. Isolate Product (Solvent Evaporation) Filter->Isolate

Caption: Standard Catalytic Hydrogenation Workflow.

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, combine 1-(3-methoxybenzyl)-4-piperidinol (1.0 eq) and a solvent such as methanol (approx. 0.1 M concentration). Add a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle with care, preferably as a wet paste or slurry. [6]3. System Purge: Securely seal the reaction vessel. Connect it to a vacuum/inert gas manifold. Carefully evacuate the atmosphere inside and backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed. [2][7]4. Introduce Hydrogen: Following the nitrogen purge, evacuate the vessel one final time and introduce hydrogen gas. For a high-pressure reactor, pressurize to the desired level (e.g., 3-5 bar). [8]For atmospheric pressure setups, use a balloon filled with hydrogen. [9]5. Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase or hydrogen uptake may be observed.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots. Before taking a sample, the hydrogen atmosphere must be replaced with nitrogen. [6]Analyze the aliquot by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel thoroughly with nitrogen three times. [10]8. Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and pre-wet it with the reaction solvent. Dilute the reaction mixture with more solvent and filter it through the Celite® pad to remove the palladium catalyst. Wash the pad thoroughly with additional solvent. Crucial Safety Step: Do not allow the catalyst on the Celite® pad to become dry, as it can ignite upon contact with air. Keep it wet at all times. [2][4]9. Product Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-piperidinol. The product can be further purified by recrystallization or chromatography if necessary.

  • Catalyst Quenching: Immediately transfer the wet Celite®/catalyst pad to a dedicated waste container and submerge it in copious amounts of water. [4][6]

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This method is an excellent alternative when high-pressure equipment is unavailable.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1-(3-methoxybenzyl)-4-piperidinol (1.0 eq), 10% Pd/C (an equal weight to the substrate is often used in this method), and methanol. [11]2. Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (approx. 5.0 eq) in a single portion. [11]3. Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid, sometimes completing in under 30 minutes. [11]5. Work-up and Isolation: After completion, cool the reaction to room temperature. Filter the catalyst through a wet Celite® pad as described in Protocol 1. The filtrate contains the product and ammonium formate salts. Evaporate the solvent. The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water to remove the salts, followed by drying and evaporation of the organic layer to isolate the 4-piperidinol.

Troubleshooting and Optimization

  • Stalled or Slow Reaction: If the reaction is sluggish, consider increasing the hydrogen pressure or temperature. Alternatively, using Pearlman's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C can be more effective. [12]* Catalyst Poisoning: The product amine can sometimes inhibit the catalyst. Adding a stoichiometric amount of a mild acid (e.g., acetic acid) can protonate the product, forming a salt and preventing it from strongly coordinating to the palladium surface, thereby enhancing the reaction rate. [13][14]* Incomplete Conversion: Ensure the catalyst is active. Using a fresh bottle or a different batch may resolve the issue. In some cases, a higher catalyst loading may be required.

Mandatory Safety Precautions

Catalytic hydrogenation involves significant hazards that must be managed with rigorous safety protocols.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any potential ignition sources (sparks, open flames, hot plates). [7][10]Ensure all equipment is properly grounded to prevent static discharge.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, is highly pyrophoric and can ignite spontaneously upon exposure to air. [6][7] * Handling: Never handle the dry powder in the open air. Weigh and transfer it as a slurry in solvent or under an inert gas blanket. [15] * Filtration: The filter cake must be kept wet with solvent throughout the filtration process. Never pull air through the dry cake. [4] * Disposal: Immediately and carefully transfer the spent catalyst and Celite® pad to a dedicated, labeled waste container filled with water. [6]* Pressure Equipment: Only use reactors and glassware specifically rated for the pressures being used. Always operate pressure reactors behind a blast shield and inspect the equipment for damage or defects before each use. [15][10]Never leave a pressurized reaction unattended. [7][10]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Reactor. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

  • Catalytic Debenzylation. The Effect of Substitution on the Strength of the 0- Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Preparations and Procedures International. [Link]

  • Palladium on Carbon. Reaxys. [Link]

  • 1-benzyl-4-substituted piperidines.
  • Method for preparing 4-piperidyl piperidine.
  • N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • The production of tyramine: Via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. ResearchGate. [Link]

  • Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

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Application Note: Microwave-Assisted Synthesis of 1-(3-methoxybenzyl)-4-piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of 4-piperidinol is a critical step in the synthesis of these derivatives. This application note provides a detailed protocol for the synthesis of 1-(3-methoxybenzyl)-4-piperidinol via a microwave-assisted N-alkylation reaction. By leveraging the principles of green chemistry, this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] The protocols and insights provided herein are designed to be directly applicable in a research and drug development setting, enabling rapid and efficient synthesis of key intermediates.

Introduction: The Case for Microwave-Assisted Synthesis

Piperidine derivatives are fundamental building blocks in the pharmaceutical industry, integral to the structure of analgesics, antipsychotics, and antihistamines, among others.[5] The functionalization of the piperidine nitrogen via N-alkylation is a common and crucial transformation. Traditional synthesis methods often involve prolonged heating under reflux for many hours, which consumes significant energy and can lead to the formation of impurities, complicating purification.[6]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3][7][8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[9] This results in rapid, uniform, and efficient heating, leading to several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours conventionally can often be completed in minutes.[1][10]

  • Higher Yields: Minimized side reactions and decomposition of products lead to cleaner reaction profiles and improved yields.[7][11]

  • Energy Efficiency: Direct heating of the sample is more energy-efficient than heating an entire oil bath and apparatus.[8]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[1]

This guide details a robust MAOS protocol for the N-alkylation of 4-piperidinol with 3-methoxybenzyl chloride, a common precursor for various biologically active molecules.

Reaction Mechanism and Rationale

The core transformation is a nucleophilic substitution (SN2) reaction. The secondary amine of 4-piperidinol acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

Causality Behind Component Selection:
  • Reactants: 4-piperidinol is the nucleophilic amine, and 3-methoxybenzyl chloride is the alkylating agent. Benzyl halides are good substrates for SN2 reactions due to the stability of the transition state.

  • Base (e.g., K₂CO₃, NaOH): A base is essential to neutralize the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An inorganic base like potassium carbonate is easily removed during the work-up.

  • Solvent: The choice of solvent is critical in MAOS. Polar solvents such as water, ethanol, or DMF are excellent microwave absorbers and facilitate rapid heating.[8] Aqueous conditions, in particular, represent a green alternative to many organic solvents.[12] Water's high dielectric constant effectively absorbs microwave energy, accelerating the reaction.[12]

Mechanistic Pathway Diagram

G Figure 1: S_N2 Mechanism for N-Alkylation cluster_products Products R1 4-Piperidinol (Nucleophile) TS S_N2 Transition State R1->TS R2 3-Methoxybenzyl Chloride (Electrophile) R2->TS Base Base (e.g., K₂CO₃) P1 1-(3-methoxybenzyl)-4-piperidinol (Product) TS->P1 P2 [Base-H]⁺Cl⁻ (Salt Byproduct) TS->P2 MW Microwave Irradiation (Δ) MW->TS Accelerates Reaction

Caption: Figure 1: S_N2 Mechanism for N-Alkylation.

Experimental Protocol & Workflow

This protocol is designed for a dedicated microwave synthesis system, which allows for precise temperature and pressure control.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (1 mmol scale)
4-PiperidinolC₅H₁₁NO101.15101 mg (1.0 mmol)
3-Methoxybenzyl chlorideC₈H₉ClO156.61157 mg (1.0 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg (2.0 mmol)
Ethanol (or Water)C₂H₅OH46.073-5 mL
Ethyl AcetateC₄H₈O₂88.11For extraction
Saturated NaCl solution (Brine)NaCl(aq)-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
Experimental Workflow Diagram

G Figure 2: Experimental Workflow start Start prep 1. Preparation Combine 4-piperidinol, K₂CO₃, and ethanol in a microwave vial. Add a stir bar. start->prep add 2. Add Alkylating Agent Add 3-methoxybenzyl chloride to the vial. prep->add seal 3. Seal Vial Securely cap the reaction vial. add->seal react 4. Microwave Irradiation Place vial in reactor. Irradiate at 120 °C for 10-15 min. seal->react cool 5. Cooling Cool the vial to room temperature. react->cool workup 6. Work-up Filter solids. Evaporate solvent. Partition between water and ethyl acetate. cool->workup purify 7. Purification Dry organic layer (Na₂SO₄). Concentrate and purify via flash chromatography. workup->purify char 8. Characterization Analyze product by TLC, ¹H NMR, and MS. purify->char end_node End char->end_node

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(3-methoxybenzyl)-4-piperidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(3-methoxybenzyl)-4-piperidinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this key piperidine intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and purity.

Two primary synthetic routes are commonly employed for this target molecule: the direct N-alkylation of 4-piperidinol with 3-methoxybenzyl halide and the reductive amination of 4-piperidone with 3-methoxybenzaldehyde. This guide will address critical aspects of both methodologies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems encountered at the bench.

Q1: My reaction yield is consistently low when using the N-alkylation method with 3-methoxybenzyl chloride. What are the likely causes and solutions?

Low yields in N-alkylation are often traced back to one of three areas: the reactivity of the alkylating agent, suboptimal base/solvent selection, or the formation of a major side product.

  • Causality: The secondary amine of 4-piperidinol is a good nucleophile, but the reaction competes with the formation of a quaternary ammonium salt (over-alkylation) if the newly formed tertiary amine reacts with another equivalent of the benzyl chloride. Furthermore, poor solubility of the base or starting materials can limit the reaction rate.

  • Troubleshooting Steps:

    • Control Stoichiometry and Addition Rate: Do not add the entire equivalent of 3-methoxybenzyl chloride at once. A slow, dropwise addition using a syringe pump (over 1-2 hours) maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation. Use a slight excess (1.1 equivalents) of the piperidinol to ensure the halide is consumed.[1]

    • Select an Appropriate Base and Solvent: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is highly effective at scavenging the HCl byproduct without interfering with the reaction.[1][2] For solvent, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they effectively dissolve the starting materials and facilitate the nucleophilic substitution.[1][2]

    • Optimize Temperature: While heating can increase the reaction rate, it can also promote over-alkylation. Start the reaction at room temperature and gently heat to 50-70°C only if the reaction is sluggish, monitoring carefully by TLC or LC-MS.[2]

    • Consider a Catalyst: For less reactive benzyl chlorides or bromides, adding a catalytic amount (0.1 eq) of potassium iodide (KI) can significantly enhance the reaction rate through the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[2]

Q2: I am attempting a one-pot reductive amination, but the reaction stalls and I recover mostly starting materials. Why is this happening?

Stalled reductive aminations are almost always due to issues with the formation of the critical iminium ion intermediate or the activity of the reducing agent.

  • Causality: The reaction proceeds in two main steps: (1) formation of an imine or enamine from 4-piperidone and 3-methoxybenzaldehyde, which then protonates to form an electrophilic iminium ion, and (2) reduction of this iminium ion by a hydride reagent. If the pH is too high, the iminium ion won't form efficiently. If the pH is too low, the starting amine will be protonated and non-nucleophilic. The choice of reducing agent is also critical.

  • Troubleshooting Steps:

    • Verify pH and Imine Formation: The formation of the iminium ion is often the rate-limiting step and is acid-catalyzed. Adding a mild acid like acetic acid (1.1 eq) is crucial.[2] Before adding the reducing agent, allow the piperidone, aldehyde, and acid to stir for at least 1-2 hours at room temperature to ensure the iminium ion has formed.[2]

    • Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this step. It is mild enough not to reduce the aldehyde starting material and is effective under the slightly acidic conditions required for iminium ion formation.[2] In contrast, a more powerful reagent like sodium borohydride (NaBH₄) can reduce the starting aldehyde and requires more basic conditions, which disfavor iminium formation.[3]

    • Use a Dehydrating Agent: The initial condensation reaction to form the imine releases water, which can hydrolyze the imine back to the starting materials. While not always necessary, adding a dehydrating agent like molecular sieves can drive the equilibrium towards product formation.[4]

Q3: My final product is an oil that is difficult to purify by recrystallization. What are the best practices for purification?

1-(3-methoxybenzyl)-4-piperidinol can be challenging to crystallize due to its structure and potential impurities. Column chromatography is the most reliable method for achieving high purity.

  • Common Impurities:

    • Unreacted 4-piperidinol or 3-methoxybenzaldehyde.

    • Over-alkylated quaternary ammonium salt (from N-alkylation).

    • 3-methoxybenzyl alcohol (from reduction of the aldehyde or hydrolysis of the chloride).

  • Purification Protocol (Column Chromatography):

    • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

    • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system like 100% hexanes or ethyl acetate/hexanes (e.g., 20:80) to elute non-polar impurities. Gradually increase the polarity by adding methanol to the ethyl acetate. A common gradient might be from 0% to 10% methanol in ethyl acetate or dichloromethane.

    • Monitoring: Use TLC to track the separation, staining with potassium permanganate to visualize the product and impurities. The product, containing both an alcohol and a tertiary amine, should have a moderate Rf value.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: N-alkylation or reductive amination?

Both routes are viable and widely used. The "better" route depends on the availability of starting materials, scalability, and desired purity profile.

FeatureN-AlkylationReductive Amination
Starting Materials 4-piperidinol & 3-methoxybenzyl chloride4-piperidone & 3-methoxybenzaldehyde
Key Advantage Direct and often high-yielding if optimized.Excellent for creating diverse analogues by varying the aldehyde/ketone.
Common Challenge Over-alkylation leading to quaternary salt.Controlling reaction conditions (pH) for iminium formation.
Reagent Sensitivity 3-methoxybenzyl chloride is a lachrymator.Aldehyde can be sensitive to oxidation.
Q2: Can I prepare 3-methoxybenzyl chloride myself?

Yes, 3-methoxybenzyl chloride can be synthesized from 3-methoxybenzyl alcohol. A common method involves reacting the alcohol with thionyl chloride (SOCl₂) in a solvent like dichloromethane (DCM), often with a catalytic amount of DMF.[5] However, it is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. For most applications, purchasing the commercially available reagent is safer and more convenient.[6]

Q3: What analytical methods are best for monitoring reaction progress?
  • Thin-Layer Chromatography (TLC): The most common and rapid method. Use silica plates and an eluent system similar to what you plan for column chromatography (e.g., 10% Methanol in Ethyl Acetate). Visualize spots using a UV lamp (for the aromatic ring) and a potassium permanganate stain (which reacts with the alcohol and amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify starting materials and byproducts. This is the preferred method for rigorous reaction monitoring.[2]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via N-Alkylation

This protocol describes the direct alkylation of 4-piperidinol.

  • To a round-bottom flask, add 4-piperidinol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of piperidinol).

  • Stir the suspension vigorously at room temperature under a nitrogen atmosphere.

  • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension over 1 hour.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting piperidinol is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography.

Protocol 2: Synthesis via Reductive Amination

This protocol details the one-pot reaction between 4-piperidone and 3-methoxybenzaldehyde.

  • To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), 3-methoxybenzaldehyde (1.1 eq), and dichloromethane (DCM, 10 mL per mmol of piperidone).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 2 hours to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Note: Mild gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography.

Part 4: Mechanistic Diagrams and Workflows

Diagram 1: N-Alkylation Pathway

N_Alkylation start_piperidinol 4-Piperidinol reaction SN2 Reaction (Acetonitrile) start_piperidinol->reaction start_benzyl_chloride 3-Methoxybenzyl Chloride start_benzyl_chloride->reaction base K2CO3 (Base) base->reaction product 1-(3-methoxybenzyl) -4-piperidinol side_product Quaternary Salt (Over-alkylation) reaction->product Desired Path reaction->side_product Side Reaction (Excess Chloride)

Caption: General workflow for the N-alkylation synthesis route.

Diagram 2: Reductive Amination Pathway

Reductive_Amination start_piperidone 4-Piperidone intermediate Iminium Ion Intermediate start_piperidone->intermediate Condensation start_aldehyde 3-Methoxy- benzaldehyde start_aldehyde->intermediate Condensation acid Acetic Acid (Catalyst) acid->intermediate Condensation product 1-(3-methoxybenzyl) -4-piperidinol intermediate->product Reduction reducer NaBH(OAc)3 (Reducer) reducer->product Reduction

Caption: Key steps in the reductive amination synthesis pathway.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield Observed q_method Which Method? start->q_method n_alk N-Alkylation q_method->n_alk N-Alkylation red_am Reductive Amination q_method->red_am Reductive Am. q_overalk Side products observed? n_alk->q_overalk sol_slow_add Slow addition of benzyl chloride. Use 1.0 eq. q_overalk->sol_slow_add Yes q_base_solvent Poor solubility or slow rate? q_overalk->q_base_solvent No sol_solvent Switch to DMF. Add catalytic KI. q_base_solvent->sol_solvent q_imine Starting materials recovered? red_am->q_imine sol_preform Pre-stir aldehyde/amine with acetic acid for 2h. q_imine->sol_preform Yes q_reducer Reaction stalls after reducer added? q_imine->q_reducer No sol_reducer Check quality of NaBH(OAc)3. Ensure anhydrous conditions. q_reducer->sol_reducer

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Reddit. (2017). Challenging reductive amination. Retrieved from [Link]

  • Patsnap. (n.d.). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Retrieved from [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting crystallization and precipitation of piperidinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Phase Separation, Salt Formation, and Polymorphism

Introduction: The "Deceptively Simple" Piperidinol

Welcome. If you are here, you are likely staring at a flask containing a sticky, amber gum instead of the pristine white needles you expected.

Piperidinol derivatives are notorious in process chemistry. While the piperidine ring provides a robust basic center (pKa ~11), the hydroxyl group introduces hydrogen-bonding networks that often compete with crystal lattice formation. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than nucleation.[1][2]

This guide is not a textbook; it is a troubleshooting algorithm designed to salvage your batch and establish a robust protocol for the future.

Module 1: The "Oiling Out" Crisis (LLPS)

The Symptom: Upon cooling or antisolvent addition, the solution turns milky (emulsifies) and settles into a dense oil layer at the bottom. The Cause: You have entered a miscibility gap .[2] The thermodynamic driving force for phase separation (liquid-liquid) is currently higher than that for crystallization (liquid-solid). This is often exacerbated by impurities which depress the melting point of your solid below the process temperature.[3]

Troubleshooting Protocol: The "Gum" Recovery

Do not simply cool it further; this will only make the oil more viscous and trap impurities.

Step-by-Step Recovery:

  • Re-dissolution: Re-heat the mixture until the oil phase dissolves completely into a single homogeneous phase.

  • Solvent Modification (The "Up-a-Carbon" Rule):

    • If you are using Methanol, switch to Ethanol or Isopropanol (IPA).

    • Reasoning: Oiling out often occurs when the solvent is too polar or the "good" solvent is too volatile. Increasing the carbon chain length often increases the Metastable Zone Width (MSZW), allowing for controlled nucleation [1].

  • The Seeding Point Determination:

    • Cool the clear solution slowly (0.5°C/min).

    • Watch for the "Cloud Point" (first sign of turbidity).

    • CRITICAL: If the cloud point looks like "milk" (droplets), you are oiling out. You must seed before this temperature.

  • Seeding Strategy:

    • Hold the temperature 5–10°C above the observed cloud point.

    • Add 0.5–1.0 wt% of pure seed crystals (if available).

    • Age for 1-2 hours. Causality: This provides a surface for growth, bypassing the high energy barrier of primary nucleation.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Observation: Oiling Out / Gumming CheckImpurity Check Purity (HPLC) Start->CheckImpurity ImpurityHigh Purity < 90%? CheckImpurity->ImpurityHigh PurifyFirst Action: Column/Extraction (Impurities suppress MP) ImpurityHigh->PurifyFirst Yes ImpurityLow Purity > 95% ImpurityHigh->ImpurityLow No SolventCheck Solvent System Check ImpurityLow->SolventCheck ModifySolvent Action: Switch Solvent (e.g., MeOH -> EtOH) SolventCheck->ModifySolvent If polar/volatile SeedingStrategy Seeding Strategy SolventCheck->SeedingStrategy If solvent OK SeedZone Seed at T > T_phase_separation SeedingStrategy->SeedZone Bypass LLPS

Caption: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) in piperidinol crystallization.

Module 2: Salt Selection & Stoichiometry

The Symptom: The solid is hygroscopic, deliquescent (turns to liquid in air), or forms a paste that cannot be filtered. The Cause: Piperidinols are strong bases. Using a counter-ion that is too acidic (like HCl) or small can lead to hygroscopic salts. Furthermore, if the


 is insufficient, the salt may disproportionate.
The

Rule

For a stable salt, the difference between the pKa of the base (Piperidinol) and the acid (Counter-ion) should be:


[4]

Since Piperidinols have a pKa


 11.0, most acids will form salts, but crystallinity  depends on the counter-ion's lattice energy and hydration propensity [2].
Counter-ion Selection Guide
Counter-ionAcid pKaSuitability for PiperidinolsNotes
Hydrochloride -6.0High Risk Often forms hygroscopic salts or hydrates. Corrosive.
Mesylate -1.2Medium Good solubility, but can be difficult to crystallize (glass formation).
Maleate 1.9High Excellent for forming stable, non-hygroscopic crystals.
Fumarate 3.0High Often yields high-melting solids; good for purification.
Tartrate 3.0Specialized Essential for Chiral Resolution. Forms diastereomeric salts.
Protocol: Competitive Counter-ion Screening

Instead of running 10 parallel experiments, run a competitive slurry :

  • Dissolve Piperidinol (1 eq) in a solvent (e.g., Acetone/Water).

  • Add 0.5 eq of Acid A (e.g., Fumaric) and 0.5 eq of Acid B (e.g., Succinic).

  • Stir for 24 hours.

  • Analyze the precipitate by XRPD or NMR. The crystal lattice will "select" the best packing acid [3].

Visual Logic: Salt Selection Workflow

SaltSelection Base Piperidinol Free Base (pKa ~11) DeltaPka Check Delta pKa > 3 Base->DeltaPka Screen1 Screen 1: Hydrophilic (HCl, Mesylate) DeltaPka->Screen1 Screen2 Screen 2: Dicarboxylic (Fumarate, Succinate) DeltaPka->Screen2 Result1 Result: Hygroscopic? Screen1->Result1 Result2 Result: Stable Crystal? Screen2->Result2 Result1->Screen2 Switch Ion Action Scale Up Result2->Action

Caption: Workflow for selecting the optimal counter-ion based on pKa and stability.

Module 3: Polymorphism & Solvates

The Symptom: Batch 1 melted at 145°C. Batch 2 melts at 138°C. The XRPD patterns do not match. The Cause: Piperidinol derivatives are conformationally flexible (chair/boat transitions). This leads to Polymorphism . You may have isolated a metastable form or a solvate in the second batch.

Technique: Solvent-Mediated Phase Transformation (Slurry Conversion)

This is the most reliable method to ensure you have the thermodynamically stable polymorph.

  • Preparation: Mix your "mixed" or "low melting" crystals in a saturated solution of the compound (using a solvent with low solubility, e.g., Heptane or MTBE).

  • Agitation: Stir vigorously at a controlled temperature (usually 25°C or 50°C) for 48–72 hours.

  • Mechanism: Ostwald Ripening . The metastable (higher energy/solubility) crystals will dissolve, and the stable (lower energy/solubility) crystals will grow.

  • Validation: Filter and analyze via DSC/XRPD. The melting point should stabilize at the highest value.

FAQs: Rapid Fire Troubleshooting

Q: My HCl salt turns into a puddle on the balance. What do I do? A: You have formed a hygroscopic hydrate.

  • Immediate Fix: Dry under vacuum at 40°C with P₂O₅.

  • Long term:[3] Switch to a Fumarate or Maleate salt. These dicarboxylic acids pack more efficiently with the piperidine ring, excluding water.

Q: I need to resolve the enantiomers. Which agent should I use? A: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Protocol: Use Ethanol/Water (9:1). The hydroxyl group on the piperidinol interacts specifically with the tartrate hydroxyls, creating distinct solubility differences between the diastereomeric salts.

Q: The yield is >100%. Why? A: You likely have a solvate . Piperidinols can trap solvent molecules in the lattice channels. Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, it's surface solvent. If you see a distinct step at 100–150°C, it is a lattice solvate. Recrystallize from a non-solvating solvent (e.g., Toluene or pure Isopropanol).

References
  • Mettler Toledo. Oiling Out in Crystallization.Link

  • Kumar, L., et al. Salt Selection in Drug Development. Pharmaceutical Technology, 2008. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard Reference for pKa rules).
  • ResearchGate. Troubleshooting Amine Crystallization.Link

Sources

Minimizing side reactions during N-benzylation of 4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions (O-Alkylation, Quaternization) Ticket ID: CHEMO-SEL-4PIP Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The Chemoselectivity Challenge

Welcome to the technical guide for optimizing the N-benzylation of 4-piperidinol. This substrate presents a classic ambident nucleophile challenge.[1][3] You are dealing with two competing nucleophilic sites:

  • Secondary Amine (N-H): pKa ~11 (Conjugate acid). The desired site.

  • Secondary Alcohol (O-H): pKa ~16-17.[1] The site of potential side reactions.[4][5]

The Goal: Achieve exclusive N-alkylation while suppressing O-alkylation (ether formation) and Over-alkylation (quaternary ammonium salt formation).

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must understand the competing pathways.[2] The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory and pKa differences.[1]

  • Nitrogen (Soft Nucleophile): Neutral amines are softer and more nucleophilic than neutral alcohols. Under neutral or weakly basic conditions, N-alkylation is kinetically favored.[1][2]

  • Oxygen (Hard Nucleophile): The hydroxyl group is a poor nucleophile unless deprotonated. If you use a strong base (e.g., NaH, KH), you form the alkoxide , which is a powerful nucleophile and will rapidly attack the benzyl halide, leading to O-alkylation.[2]

Visualizing the Reaction Pathways

The following diagram illustrates the branching logic of the reaction and where side products originate.

ReactionPathways Substrate 4-Piperidinol (Substrate) Reagent_A Benzaldehyde + Reductant (STAB) Substrate->Reagent_A Reductive Amination Reagent_B Benzyl Halide + Weak Base (K2CO3) Substrate->Reagent_B Direct Alkylation (Kinetic Control) Reagent_C Benzyl Halide + Strong Base (NaH) Substrate->Reagent_C Deprotonation Intermediate Iminium Ion (Transient) Reagent_A->Intermediate Selective Product_N N-Benzyl-4-piperidinol (DESIRED) Reagent_B->Product_N Major Path Product_Quat Quaternary Ammonium Salt (OVER-ALKYLATION) Reagent_B->Product_Quat Excess Reagent or Fast Addition Product_O O-Benzyl Ether (SIDE REACTION) Reagent_C->Product_O Alkoxide Attack Intermediate->Product_N Reduction

Figure 1: Reaction pathways showing how reagent choice dictates chemoselectivity.

Module 2: Route Selection & Protocols

Route A: Reductive Amination (Recommended)

Best for: High selectivity, avoiding O-alkylation entirely.[1] Mechanism: The reaction proceeds through an iminium ion intermediate.[6][7] Since the hydroxyl group cannot form an imine, O-alkylation is mechanistically impossible.

Protocol:

  • Stoichiometry: 1.0 eq 4-piperidinol : 1.0–1.1 eq Benzaldehyde.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][8]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Procedure:

    • Mix amine and aldehyde in solvent for 30 min to allow equilibrium.

    • Add STAB in portions.

    • Optional: Add 1.0 eq Acetic Acid (AcOH) to catalyze imine formation.

    • Stir at Room Temp (RT) for 4–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

Route B: Direct Alkylation (Nucleophilic Substitution)

Best for: When benzaldehyde is unavailable or specific benzyl halides are required. Risk: Higher risk of O-alkylation and Quaternization.[1]

Protocol:

  • Stoichiometry: 1.0 eq 4-piperidinol : 0.9–1.0 eq Benzyl Bromide (BnBr).[1] Crucial: Do not use excess BnBr.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq). Avoid NaH or KOH.

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Procedure:

    • Dissolve amine and base in solvent.

    • Slow Addition: Add BnBr dropwise (diluted in solvent) over 30–60 minutes at 0°C.

    • Warm to RT and monitor closely.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1]

Module 3: Troubleshooting Matrix

Use this decision tree to diagnose and fix your specific experimental issues.

TroubleshootingTree Start What is the primary failure mode? Issue_O Product contains O-alkylated ether Start->Issue_O Issue_Quat Product contains Quaternary Salt Start->Issue_Quat Issue_Stall Reaction Incomplete (Low Conversion) Start->Issue_Stall Sol_O_1 Switch to Reductive Amination (Eliminates pathway) Issue_O->Sol_O_1 Best Fix Sol_O_2 Change Base: Use K2CO3 or NaHCO3 (Avoid NaH/KOH) Issue_O->Sol_O_2 Alternative Sol_Quat_1 Reduce Alkyl Halide to 0.9 eq (Starve the reaction) Issue_Quat->Sol_Quat_1 Sol_Quat_2 Dilution: Increase solvent volume (Favor intramolecular vs intermolecular) Issue_Quat->Sol_Quat_2 Sol_Stall_1 Add Catalyst: KI (0.1 eq) (Finkelstein reaction) Issue_Stall->Sol_Stall_1 Sol_Stall_2 Check pH: Ensure amine is free base (Not HCl salt) Issue_Stall->Sol_Stall_2

Figure 2: Troubleshooting decision tree for common failure modes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my product forming a quaternary ammonium salt despite using 1 equivalent of Benzyl Bromide?

A: This is a classic kinetic issue. As the reaction proceeds, the product (secondary amine) is often more nucleophilic than the starting material (primary/secondary amine).

  • Fix: Use Slow Addition . Add the benzyl bromide dropwise over 1 hour. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the most abundant nucleophile (your starting material).

  • Fix: Use a slight excess of the amine (1.1 eq), not the alkyl halide.

Q2: Can I use NaH (Sodium Hydride) to speed up the reaction?

A: Absolutely NOT. NaH is a strong base that will deprotonate the hydroxyl group (pKa ~16), forming an alkoxide. Alkoxides are aggressive nucleophiles and will attack the benzyl halide to form the O-benzyl ether. Stick to weak bases like K₂CO₃ or TEA which are strong enough to scavenge the acid formed (HBr) but too weak to deprotonate the alcohol.

Q3: I am using Reductive Amination (STAB), but the reaction is stuck.

A: STAB is a mild reductant.[2]

  • Check: Did you allow the "Imine Formation" window? Stir the amine and aldehyde for 30-60 minutes before adding the hydride.

  • Check: Add a catalyst. 1-2 drops of Acetic Acid or using 1% AcOH in DCE helps protonate the intermediate carbinolamine, facilitating water loss to form the iminium ion.

Q4: How do I remove the boron salts during workup?

A: Boron salts can form sticky emulsions.

  • Standard: Quench with saturated NaHCO₃ and stir vigorously for 15-30 minutes until gas evolution stops.

  • Advanced: If emulsion persists, use a Rochelle's Salt (Potassium Sodium Tartrate) wash.[2] This complexes the boron/aluminum species and breaks the emulsion.

Comparison of Solvents & Bases

ParameterRecommendedAcceptableAVOID Reason
Base K₂CO₃, NaHCO₃TEA, DIPEANaH, KOH, NaOEtStrong bases cause O-alkylation.[1][2]
Solvent (Direct) Acetonitrile (ACN)DMF, THFWater, AlcoholsACN is polar aprotic; speeds up substitution without solvolysis.[2]
Solvent (Reductive) 1,2-DCE, DCMTHFMethanol (for STAB)STAB reacts slowly with MeOH; DCE is optimal for imine stability.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Borch, R. F., et al. (1971).[2][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[2]

  • Pearson, R. G. (1963).[2] "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539.[2]

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for amine alkylation kinetics).

Sources

Overcoming steric hindrance in 3-methoxybenzyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in 3-Methoxybenzyl Substitution Ticket ID: BENZ-3-OME-001 Status: Resolved / Guide Published Audience: Senior Chemists & Process Engineers

Diagnostic: Why is this substrate difficult?

Before attempting a fix, you must diagnose why your reaction is failing.[1] 3-Methoxybenzyl halides present a unique "dead zone" in reactivity compared to their 4-methoxy isomers.[1]

Feature4-Methoxybenzyl (Para)3-Methoxybenzyl (Meta)The Problem
Electronic Effect Resonance Donation (+R)Induction Withdrawal (-I)The meta-methoxy group cannot stabilize the benzylic carbocation via resonance.

Potential
High (Stable Cation)Low (Destabilized Cation)Standard mild solvolysis conditions often fail for the 3-isomer.

Potential
ModerateModerateIf the nucleophile is bulky (steric hindrance),

is blocked.

The Trap: Many researchers treat 3-methoxybenzyl chloride like its 4-methoxy counterpart.[1] They attempt mild


 conditions (expecting cation stabilization) and get no reaction. When they switch to 

, steric clashes with the nucleophile often stall the process.[2]

Troubleshooting & Protocols

Scenario A: The "Electronic Boost" (Enhanced )

Issue: Reaction is sluggish with moderately hindered nucleophiles. Solution: The Finkelstein Modification .[1] Converting the chloride to an iodide in situ creates a better leaving group, lowering the activation energy for the


 transition state.
Protocol: In-Situ Finkelstein Substitution

Use this for: Primary amines, moderately hindered alkoxides, or carboxylates.

Reagents:

  • Substrate: 3-Methoxybenzyl chloride (1.0 equiv)

  • Nucleophile: 1.1 – 1.5 equiv[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

  • Solvent: Acetone (standard) or DMF (for higher temp)

Step-by-Step:

  • Solvation: Dissolve 3-methoxybenzyl chloride in anhydrous Acetone (0.5 M).

  • Activation: Add NaI (0.2 equiv). Stir at RT for 30 mins.[1] Note: A transient yellow color indicates iodine formation; a white precipitate (NaCl) indicates successful halogen exchange.[1]

  • Addition: Add the nucleophile.

  • Reaction: Reflux (56°C) for 4–12 hours.

  • Workup: Remove solvent.[1] Resuspend in

    
    , wash with 
    
    
    
    (to remove iodine), then water.

Technical Insight: The iodide ion is a "super-nucleophile" that rapidly displaces the chloride.[1] The resulting benzyl iodide is a highly reactive electrophile (weak C-I bond), reacting faster with your bulky nucleophile than the original chloride could [1].

Scenario B: The "Nuclear Option" (Nickel Catalysis)

Issue: Severe steric hindrance (e.g., coupling with secondary alkyl halides, tertiary centers, or massive biological scaffolds). Solution: Ni-Catalyzed Reductive Cross-Coupling (XEC) . This bypasses the


 mechanism entirely.[1] Instead of a backside attack (sensitive to sterics), it proceeds via radical oxidative addition.
Protocol: Ni-Catalyzed Cross-Electrophile Coupling

Use this for: Coupling 3-methoxybenzyl halides with other halides (aryl/alkyl) where sterics prevent standard substitution.

Reagents:

  • Electrophile 1: 3-Methoxybenzyl chloride (1.0 equiv)

  • Electrophile 2: Aryl/Alkyl Bromide (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step:

  • Glovebox/Schlenk: In a vial, combine

    
     and dtbbpy. Dissolve in DMA to form the active green catalyst complex.
    
  • Substrate Mix: Add 3-methoxybenzyl chloride and the coupling partner.

  • Reduction: Add

    
     powder (activates the catalytic cycle).[1]
    
  • Execution: Seal and stir vigorously at 60°C for 12–24 hours.

  • Quench: Dilute with EtOAc, filter through Celite (removes Mn salts), and wash with 1M HCl.

Mechanism: The reaction generates a benzyl radical species.[1] Radicals are planar (


) and less sensitive to steric bulk than the penta-coordinate transition state of an 

reaction [2].[1]

Decision Logic & Mechanism

The following diagrams illustrate the decision process and the mechanistic advantage of the Nickel pathway.

G Start Substrate: 3-Methoxybenzyl-Cl CheckNuc Is Nucleophile Bulky? Start->CheckNuc PathSN2 Pathway: Classical SN2 CheckNuc->PathSN2 No (Primary/Linear) PathNi Pathway: Ni-Catalysis (XEC) CheckNuc->PathNi Yes (Secondary/Tertiary) OptSN2 Optimization: Finkelstein (NaI) + Polar Aprotic Solvent PathSN2->OptSN2 MechNi Mechanism: Radical Oxidative Addition (Bypasses Steric Inversion) PathNi->MechNi

Figure 1: Decision Matrix for selecting the correct protocol based on nucleophile sterics.

NiCycle Ni0 Ni(0) Active Species OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII Ni(II)-Ar Complex OxAdd->NiII RadicalGen Benzylic Radical Generation NiII->RadicalGen Interaction with 3-OMe-Benzyl-Cl Prod C-C Bond Formation (Reductive Elimination) RadicalGen->Prod Prod->Ni0 Mn Reduction

Figure 2: Simplified catalytic cycle showing how Ni-catalysis utilizes radical intermediates to overcome steric barriers.

Comparative Data Summary

MethodMechanismSteric ToleranceTemp.[1]Key Limitation
Standard Substitution

Low25-50°CFails with bulky nucleophiles; slow for 3-OMe isomer.[1]
Finkelstein (NaI) Enhanced

Medium50-80°CRequires leaving group exchange; still limited by backside attack geometry.[1]
Ni-Catalysis (XEC) Radical/RedoxHigh 60-80°CSensitive to

/moisture; requires glovebox or strict Schlenk technique.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the 3-methoxybenzyl alcohol instead of the chloride? A: Direct substitution on the alcohol is difficult due to the poor leaving group (-OH). However, you can use the Appel Reaction (


) to convert it to the bromide in situ, or use recent Ni-catalyzed protocols that activate alcohols directly via Ti(III) co-reductants [3].

Q: Why does the reaction turn dark brown/black during the Finkelstein protocol? A: This is usually due to the liberation of free iodine (


) if the reaction is exposed to light or air for too long.[1] While messy, it does not always indicate failure. Wash with sodium thiosulfate (

) during workup to restore the organic layer's clarity.[1]

Q: I see a side product that looks like a dimer. What is it? A: In Nickel-catalyzed reactions, homocoupling (3-methoxybenzyl-3-methoxybenzyl) is a common side reaction. This occurs if the catalyst prefers the benzyl halide over the coupling partner.[1] To fix this, add the benzyl halide slowly (syringe pump) to the reaction mixture containing the catalyst and the coupling partner [4].[1]

References

  • Finkelstein Reaction Protocol & Mechanism Source: IIT Kanpur / Wikipedia URL:[1][Link]

  • Mechanisms of Nickel-Catalyzed Reductive Cross-Coupling Source: OAE Publishing / Org.[1] Lett. URL:[Link][2]

  • Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Source: National Institute of Informatics (Japan) URL:[Link]

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Column chromatography solvent systems for purifying 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(3-methoxybenzyl)-4-piperidinol

Topic: Column Chromatography Solvent Systems & Troubleshooting Target Molecule: 1-(3-methoxybenzyl)-4-piperidinol (CAS: Related analogs ~ 6094-60-6) Chemical Profile: Tertiary amine (basic pKa ~9-10), Secondary alcohol (H-bond donor), Lipophilic aromatic ether.

Executive Summary: The "Tailing" Challenge

The purification of 1-(3-methoxybenzyl)-4-piperidinol presents a classic chromatographic conflict: the basic nitrogen atom interacts strongly with the acidic silanol groups (


) on standard silica gel, causing severe peak tailing (streaking) and poor resolution. Simultaneously, the 4-hydroxyl group increases polarity, requiring a stronger eluent than simple lipophilic amines.

Success relies on one principle: You must suppress silanol ionization or block the interaction using a basic modifier.

Part 1: Mobile Phase Selection Guide

The following solvent systems are ranked by efficacy for this specific molecular class (N-benzyl-piperidinols).

System A: The "Gold Standard" (DCM / MeOH / NH₄OH)

Best for: High purity, removing polar impurities, and sharpening peaks.

ComponentRoleTypical Ratio (v/v)
Dichloromethane (DCM) Weak solvent carrier; solubilizes the lipophilic benzyl group.90 - 95%
Methanol (MeOH) Strong polar modifier; elutes the alcohol functionality.5 - 10%
Ammonium Hydroxide (NH₄OH) Competitor Base. Protonates silanols and deprotonates the amine, preventing adsorption.0.5 - 1%
  • Preparation: Mix DCM and MeOH first. Add concentrated aqueous NH₄OH (28-30%) last. Shake vigorously. Note: You may see transient cloudiness; add a few drops of MeOH until clear.

System B: The "TEA" Alternative (DCM / MeOH / Triethylamine)

Best for: When aqueous ammonia is unavailable or miscibility is an issue.

  • Composition: DCM : MeOH : TEA (95 : 5 : 1).

  • Pro: TEA is fully miscible with organic solvents.

  • Con: TEA has a high boiling point and is harder to remove from the final product than ammonia. Requires prolonged drying under high vacuum.

System C: The "Green" Alternative (EtOAc / MeOH / TEA)

Best for: Avoiding chlorinated solvents (DCM).

  • Composition: EtOAc : MeOH : TEA (80 : 20 : 2).

  • Note: This system is often weaker than DCM-based systems. You may need to increase MeOH content if the compound sticks to the baseline.

Part 2: Interactive Troubleshooting (Q&A)

Q1: My compound is "streaking" from the baseline to the solvent front. How do I fix this?

Diagnosis: This is "amine tailing."[1] The amine is protonating on the silica column, forming a salt that drags behind. Solution:

  • Check Modifier: Ensure you added 1% TEA or NH₄OH. Without a base, this molecule will tail.

  • Pre-treat Silica: Slurry your silica in the mobile phase containing the base before packing. This "deactivates" the silica sites before your sample even touches them.

Q2: I see two spots on TLC, but they co-elute on the column. (Rf difference < 0.1).

Diagnosis: Likely separating the product from the unreacted aldehyde (3-methoxybenzaldehyde) or the unreacted amine (4-piperidinol). Solution:

  • Gradient Elution: Do not run isocratic. Start with 100% DCM (+1% TEA) to elute the non-polar aldehyde (Rf ~0.8). Then, slowly ramp to 90:10 DCM:MeOH to elute your product (Rf ~0.3). The polar starting amine usually stays at the baseline (Rf < 0.1).

Q3: My product turned yellow/brown on the column.

Diagnosis: Oxidation or acid-catalyzed decomposition. Benzyl amines can be sensitive to oxidation on active silica. Solution:

  • Switch Stationary Phase: Use Neutral Alumina or Amine-functionalized Silica (KP-NH) . These are non-acidic and prevent decomposition. If using KP-NH, do not add TEA/NH₄OH to the solvent; the silica is already basic.

Part 3: Decision Logic & Mechanism

Workflow: Selecting the Right System

SolventSelection cluster_legend Key Start Start: Purifying 1-(3-methoxybenzyl)-4-piperidinol CheckPhase Which Stationary Phase? Start->CheckPhase Silica Standard Silica (Acidic) CheckPhase->Silica Alumina Neutral Alumina / KP-NH CheckPhase->Alumina Tailing Is Tailing Observed on TLC? Silica->Tailing SystemC Use Solvent: Hexane : EtOAc (Gradient) NO Modifier Needed Alumina->SystemC SystemA Use System A: DCM : MeOH : NH4OH (90:10:1) Tailing->SystemA Yes (Standard) SystemB Use System B: DCM : MeOH : TEA (95:5:1) Tailing->SystemB Yes (No Ammonia) Decision Decision Point Action Action/Solvent

Figure 1: Decision tree for selecting the optimal solvent system based on stationary phase and observed chromatographic behavior.

Part 4: Detailed Experimental Protocol

Objective: Purify 1.0 g of crude reaction mixture (Reductive Amination).

Materials:

  • Silica Gel 60 (230-400 mesh)

  • DCM, MeOH, Ammonium Hydroxide (28%)

  • TLC Plates (Silica gel 60 F254)[2]

Step-by-Step:

  • TLC Optimization:

    • Prepare a mini-chamber with DCM:MeOH:NH₄OH (90:10:1) .

    • Spot the crude.

    • Target Rf: You want your product at Rf 0.25 – 0.35 .

    • Adjustment: If Rf > 0.5, reduce MeOH to 5%. If Rf < 0.1, increase MeOH to 15%.

  • Column Packing (Slurry Method):

    • Crucial Step: Prepare the mobile phase with the base included (e.g., 950 mL DCM + 50 mL MeOH + 5 mL NH₄OH).

    • Suspend silica in this solvent. Do not pack with pure DCM and switch later; the acid-base equilibrium must be established from the start.

  • Sample Loading:

    • Dissolve crude in minimal DCM. If it is not soluble, use the Dry Loading technique:

      • Dissolve crude in MeOH/DCM.

      • Add Celite (1:2 ratio w/w).

      • Evaporate to a free-flowing powder.

      • Add this powder to the top of the packed column.

  • Elution:

    • Start with 100% DCM (+1% NH₄OH) to flush non-polar impurities (unreacted aldehyde).

    • Switch to 95:5 DCM:MeOH (+1% NH₄OH) to elute the product.

    • Collect fractions. The product usually elutes after the solvent front passes.

  • Workup of Fractions:

    • Combine pure fractions.

    • Important: Rotovap at 40°C. If TEA was used, you may need to co-evaporate with heptane or dry under high vacuum (overnight) to remove trace amine smell.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3] Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Reductive Amination Conditions & Workup.[4][5][6] Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation and Peak Assignment for 1-(3-methoxybenzyl)-4-piperidinol Content Type: Technical Comparison & Characterization Guide

Executive Summary & Application Context

1-(3-methoxybenzyl)-4-piperidinol is a critical pharmacophore intermediate, frequently employed in the synthesis of neuroactive compounds (e.g., ligands for sigma receptors or acetylcholinesterase inhibitors). Its structural integrity hinges on the successful attachment of a 3-methoxybenzyl "tail" to a 4-hydroxypiperidine "head."

This guide provides a comparative structural analysis , designed to help researchers validate successful synthesis by distinguishing the product from common precursors (3-methoxybenzyl chloride and 4-piperidinol) and identifying solvent-dependent spectral features.

Synthesis Context: The Baseline for Comparison

To interpret the NMR spectrum accurately, one must understand the chemical environment changes occurring during synthesis. The standard route involves the N-alkylation of 4-piperidinol.

Reaction Pathway (for Spectral Tracking)
  • Precursor A (Electrophile): 3-methoxybenzyl chloride (Distinctive signal:

    
     4.50 ppm , CH₂-Cl).
    
  • Precursor B (Nucleophile): 4-piperidinol (Distinctive signal:

    
     2.5-3.0 ppm , NH ring protons).
    
  • Target Product: 1-(3-methoxybenzyl)-4-piperidinol (Diagnostic signal:

    
     ~3.50 ppm , N-CH₂-Ar).
    

Experimental Protocol: Sample Preparation

For reproducible high-resolution data, follow this self-validating protocol.

Materials:

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS (Tetramethylsilane).

    • Why: CDCl₃ is non-polar, preventing H-bonding broadening of the amine signals, though the OH signal may vary.

  • Alternative Solvent: DMSO-d₆.

    • Why: Use if the OH proton assignment is critical; DMSO slows proton exchange, revealing the OH doublet.

Step-by-Step Workflow:

  • Massing: Weigh 10–15 mg of the purified oil/solid.

  • Solvation: Add 0.6 mL CDCl₃. Agitate until no Schlieren lines are visible.

  • Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run standard proton sequence (zg30), 16 scans, D1 = 1.0 sec.

Detailed Peak Assignment & Interpretation

The following data represents the theoretical and typical experimental shifts in CDCl₃.

Summary Table: Chemical Shift Assignments
Position / GroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Aromatic Ring Ar-H7.20 – 7.26Multiplet (t-like)1H~8 HzH-5 (Meta to OMe)
Aromatic Ring Ar-H6.88 – 6.95Multiplet2H-H-2, H-6 (Ortho to CH2/OMe)
Aromatic Ring Ar-H6.80 – 6.85Multiplet (dd)1H-H-4 (Para to CH2)
Methoxy -OCH₃3.80Singlet3H-Diagnostic: Electron-donating group
Benzylic N-CH₂-Ar3.48 – 3.52Singlet2H-Critical Proof of Connectivity
Piperidine H-4 CH-OH3.65 – 3.75Multiplet (tt)1H~4, 9 HzDeshielded by Oxygen
Piperidine H-2,6 N-CH₂ (eq/ax)2.70 – 2.85Broad Multiplet2H-

to Nitrogen (Equatorial)
Piperidine H-2,6 N-CH₂ (eq/ax)2.10 – 2.25Broad Multiplet2H-

to Nitrogen (Axial)
Piperidine H-3,5 CH₂ (eq/ax)1.85 – 1.95Multiplet2H-

to Nitrogen (Equatorial)
Piperidine H-3,5 CH₂ (eq/ax)1.55 – 1.65Multiplet2H-

to Nitrogen (Axial)
Hydroxyl -OH1.5 – 2.5Broad Singlet1H-Variable (conc./temp dependent)

Note on Stereochemistry: The piperidine ring exists in a chair conformation. At room temperature, the axial and equatorial protons often resolve into distinct multiplets. H-4 (methine) is usually axial (tt splitting), indicating the OH is equatorial.

Comparative Analysis: Validation & Troubleshooting

This section compares the product spectrum against alternatives to confirm success.

Comparison 1: Reaction Monitoring (Product vs. Starting Material)

The most common failure mode is incomplete alkylation. Use this comparison to validate conversion.

  • Precursor (3-methoxybenzyl chloride):

    • Shows a singlet at 4.50 ppm (CH₂-Cl).[1]

    • Result: If this peak remains, the reaction is incomplete.

  • Product:

    • The benzylic singlet shifts UPFIELD to ~3.50 ppm due to the change from Chlorine (electronegative) to Nitrogen (less electronegative, shielding).

    • Validation: Disappearance of 4.50 ppm signal + Appearance of 3.50 ppm signal = 100% Conversion .

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃:

    • Pros: Sharp resolution of the piperidine ring couplings.

    • Cons: The -OH proton is often broad or exchanged out (invisible).

  • DMSO-d₆:

    • Pros: The -OH proton appears as a sharp doublet at ~4.6 ppm (coupled to H-4).

    • Cons: High viscosity causes broadening of the aliphatic multiplets, making the piperidine ring assignment harder.

Visualization of Structural Logic

The following diagram illustrates the assignment logic, mapping the chemical environment to the observed shift.

NMR_Assignment_Logic cluster_structure Molecular Fragments cluster_shifts Observed 1H NMR Shift (CDCl3) Methoxy Methoxy Group (-OCH3) Shift_3_8 3.80 ppm (s) Methoxy->Shift_3_8 Deshielded by O Benzylic Benzylic Linker (Ar-CH2-N) Shift_3_5 3.50 ppm (s) Benzylic->Shift_3_5 Shielded relative to Cl-precursor Deshielded by Ar + N Aromatic Aromatic Ring (3-substituted) Shift_7_0 6.80 - 7.25 ppm (m) Aromatic->Shift_7_0 Ring Current Effect Piperidine_Alpha Piperidine Alpha (N-CH2) Shift_2_1 2.10 - 2.80 ppm (m) Piperidine_Alpha->Shift_2_1 Adj to Nitrogen Axial/Eq split Piperidine_Gamma Piperidine Gamma (CH-OH) Shift_3_7 3.70 ppm (m) Piperidine_Gamma->Shift_3_7 Deshielded by OH

Figure 1: Logic flow connecting molecular fragments to their specific chemical shift ranges.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for additivity rules and fragment shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for aromatic and benzylic precursor comparison).

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. (Used for solvent residual peaks).

  • PubChem. (2024). Compound Summary for CID 553588 (4-Hydroxypiperidine). (Used for piperidine ring baseline data).

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 1-(3-methoxybenzyl)-4-piperidinol presents a classic chromatographic challenge: analyzing a basic, secondary amine with moderate polarity and a UV-active chromophore. Standard acidic reversed-phase methods often yield suboptimal results—specifically peak tailing and poor resolution of polar precursors—due to secondary silanol interactions.

This guide objectively compares three distinct chromatographic approaches. Based on physicochemical principles and "first-time-right" method development strategies, we identify High-pH Reversed-Phase Chromatography (Method B) as the superior protocol for purity profiling, offering the best balance of peak symmetry, loadability, and impurity resolution.

Compound Profile & Analytical Challenges

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure

Piperidine ring attached to a 3-methoxybenzyl group.[1]
Basic nitrogen (pKa ~9.5–10.5) is prone to silanol interaction.
Polarity LogP ~1.5–2.0 (Estimated)Moderately lipophilic; suitable for RP-HPLC.
Chromophore Methoxybenzyl moietyUV active. Maxima typically ~275–280 nm (aromatic) and ~220 nm.
Key Impurities 4-Piperidinol (Polar), 3-Methoxybenzaldehyde (Neutral), Bis-alkylated side products.Requires a method capable of retaining polar fragments while eluting lipophilic dimers.

Comparative Methodology Analysis

We evaluated three distinct separation strategies. The data below reflects expected performance characteristics based on validated protocols for structural analogs (benzyl-piperidines).

Method A: The "Legacy" Approach (Acidic C18)

Standard low pH mobile phase using a traditional silica-based C18 column.

  • Column: C18 (5 µm, 4.6 x 150 mm)[2]

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile

  • Mechanism: Ion-suppression of silanols; analyte remains protonated (charged).

Method B: The "Optimized" Approach (High pH Hybrid C18)

High pH mobile phase using a hybrid-silica particle resistant to dissolution.

  • Column: Hybrid C18 (e.g., XBridge or Gemini NX), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism: Analyte is de-protonated (neutral), increasing hydrophobic retention and eliminating cation-exchange interactions.

Method C: HILIC (Hydrophilic Interaction)

Polar stationary phase for retaining polar impurities.

  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (High Organic).

Performance Comparison Table
MetricMethod A (Acidic C18)Method B (High pH C18) Method C (HILIC)
Peak Shape (Tailing Factor) 1.5 – 2.2 (Poor)1.0 – 1.2 (Excellent) 1.1 – 1.3 (Good)
Retention (k') Low (Analyte is ionized)High (Analyte is neutral) Moderate
Impurity Selectivity Poor for polar precursors (elute in void)High (resolves precursors) Excellent for polars; poor for lipophilics
MS Compatibility Good (if TFA is avoided)Excellent Good
Robustness Low (sensitive to pH/silanol activity)High Moderate (long equilibration)

Verdict: Method B is the recommended standard. By neutralizing the basic piperidine nitrogen at pH 10.5, we eliminate the "cation-exchange" mechanism that causes tailing on silica columns. This results in sharper peaks and higher sensitivity.

Strategic Method Development Workflow

The following decision tree illustrates the logic applied to select the High-pH strategy for this specific molecule.

MethodSelection Start Start: 1-(3-methoxybenzyl)-4-piperidinol CheckSolubility Check Solubility & LogP (LogP ~1.8) Start->CheckSolubility CheckBasicity Check Functional Groups (Basic Piperidine N, pKa ~10) CheckSolubility->CheckBasicity DecisionMode Select Mode CheckBasicity->DecisionMode PathRP Reversed Phase (Preferred) DecisionMode->PathRP LogP > 0 PathHILIC HILIC (Alternative) DecisionMode->PathHILIC LogP < -1 DecisionpH Select pH Strategy PathRP->DecisionpH LowpH Low pH (pH < 3) Protonated Amine DecisionpH->LowpH Standard Column HighpH High pH (pH > 10) Neutral Amine DecisionpH->HighpH Hybrid Column (Rec) OutcomeLow Risk: Silanol Tailing Requires Ion-Pairing? LowpH->OutcomeLow OutcomeHigh Benefit: Sharp Peaks High Retention Rec: Hybrid C18 HighpH->OutcomeHigh

Figure 1: Method Development Decision Tree. The basicity of the piperidine ring drives the selection toward High-pH Reversed Phase chromatography to ensure the analyte is in its neutral state.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a specific gradient slope ensures that both early-eluting polar impurities (like 4-piperidinol) and late-eluting dimers are captured.

Reagents & Equipment
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX). Note: Do not use standard silica columns at pH 10.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Detection UV 220 nm (Trace) & 280 nm (Purity)220 nm for max sensitivity; 280 nm for selectivity (aromatic specificity).
Injection Vol 5 – 10 µLPrevent column overload.
Needle Wash 50:50 ACN:WaterPrevents carryover of the lipophilic benzyl group.
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial hold for polar retention.
2.0 955End of hold.
15.0 1090Linear gradient to elute main peak & lipophilics.
18.0 1090Wash step.
18.1 955Return to initial.
23.0 955Re-equilibration.

Synthesis & Impurity Tracking[3]

To validate the method, one must understand what impurities to look for. The diagram below maps the synthesis pathway to potential impurities, confirming that the proposed gradient (5% to 90% B) covers the necessary polarity range.

SynthesisPath P1 4-Piperidinol (Polar, Basic) RT: ~1.5 min Reaction Alkylation (Base catalyzed) P1->Reaction P2 3-Methoxybenzyl Chloride (Lipophilic) RT: ~12 min P2->Reaction Product 1-(3-methoxybenzyl)- 4-piperidinol (Target) RT: ~8-9 min Reaction->Product Impurity1 Bis-alkylated Impurity (Very Lipophilic) RT: ~14 min Reaction->Impurity1 Over-alkylation Impurity2 N-Oxide (Degradant) (Polar) RT: ~3 min Product->Impurity2 Oxidation

Figure 2: Synthesis and Impurity Map. The method must resolve the early eluting 4-piperidinol (P1) and the late eluting bis-alkylated species (Impurity 1).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (n.d.). Compound Summary: 1-(3-methoxybenzyl)-4-piperidinol. National Library of Medicine. Link

Sources

Differential Reactivity Profile: 3-Methoxybenzyl vs. 4-Methoxybenzyl Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-methoxybenzyl (3-MB) versus 4-methoxybenzyl (PMB) groups when attached to a piperidinol scaffold. The focus is on the N-benzyl linkage, a critical structural motif in medicinal chemistry for protecting group strategies and pharmacophore design.

Executive Summary

In the synthesis and development of piperidinol-based therapeutics, the choice between a 3-methoxybenzyl (meta) and 4-methoxybenzyl (para) substituent dictates the molecule's stability profile.

  • 4-Methoxybenzyl (PMB) is a "privileged" protecting group.[1] It is chemically labile, designed for orthogonal cleavage under oxidative conditions (DDQ, CAN) or mild acid, driven by the formation of a resonance-stabilized carbocation.

  • 3-Methoxybenzyl (3-MB) acts as a robust structural anchor. It is chemically stable against oxidative debenzylation and mild acids, behaving similarly to a standard benzyl group. It is typically removed only via catalytic hydrogenolysis or harsh chloroformate reagents.

Key Takeaway: Use PMB for temporary masking of the piperidine nitrogen. Use 3-MB for permanent pharmacophore installation or when resistance to oxidative conditions is required.

Mechanistic Foundation: Electronic Effects

The reactivity divergence stems from the position of the methoxy substituent relative to the benzylic carbon.

  • 4-Methoxy (Para): The oxygen lone pair donates electron density into the benzene ring via resonance (+M effect) . This electron density can be delocalized to the benzylic position, stabilizing the transition state (and the resulting carbocation) during cleavage reactions.

  • 3-Methoxy (Meta): The methoxy group cannot donate electrons to the benzylic position via resonance. Instead, it exerts a weak inductive withdrawal (-I effect) , destabilizing the benzylic carbocation relative to the para-isomer.

Figure 1: Resonance Stabilization Analysis The following diagram illustrates why the PMB cation is accessible (reactive) while the 3-MB cation is not.

ResonanceComparison cluster_PMB 4-Methoxybenzyl (PMB) - Labile cluster_3MB 3-Methoxybenzyl (3-MB) - Stable PMB_Start N-PMB Piperidinol PMB_TS Oxidative/Acidic Attack (Formation of Radical/Cation) PMB_Start->PMB_TS DDQ or TFA PMB_Cation p-Methoxybenzyl Cation (Resonance Stabilized) PMB_TS->PMB_Cation Low Activation Energy (+M Effect) PMB_Product Cleaved Product (Free Piperidine + Anisaldehyde) PMB_Cation->PMB_Product MB_Start N-(3-MB) Piperidinol MB_TS Oxidative/Acidic Attack MB_Start->MB_TS MB_Cation m-Methoxybenzyl Cation (Destabilized) MB_TS->MB_Cation High Activation Energy (No Resonance) MB_NoRxn No Reaction (Scaffold Intact) MB_TS->MB_NoRxn Kinetic Trap

Caption: Comparative reaction coordinate pathway. The para-methoxy group stabilizes the intermediate cation, facilitating cleavage. The meta-methoxy group fails to stabilize the cation, preventing cleavage.

Reactivity Matrix: Experimental Comparison

The following table summarizes the behavior of N-protected piperidinols under standard synthetic conditions.

Reagent / Condition4-Methoxybenzyl (PMB) 3-Methoxybenzyl (3-MB) Mechanism
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Rapid Cleavage (Yield: >85%)Inert / Stable Oxidative benzylic C-H abstraction followed by hydrolysis.
CAN (Ceric Ammonium Nitrate)Rapid Cleavage Inert / Stable Single Electron Transfer (SET) oxidation.
TFA (Trifluoroacetic Acid, reflux)Slow Cleavage Stable Protonation followed by SN1 cleavage (PMB cation formation).
H₂ / Pd-C (Hydrogenolysis)Cleavage (Fast)Cleavage (Moderate)Catalytic reduction of the C-N bond.
ACE-Cl (1-Chloroethyl chloroformate)Cleavage Cleavage Von Braun-type degradation (non-selective).
Experimental Protocols

These protocols are designed to validate the reactivity difference. Protocol A demonstrates the selective removal of PMB in the presence of 3-MB (or other stable benzyl groups).

Target: Removal of 4-methoxybenzyl group using DDQ.

Reagents:

  • Substrate: N-(4-methoxybenzyl)-4-piperidinol (1.0 equiv)

  • DDQ: 1.2 – 1.5 equiv

  • Solvent: Dichloromethane (DCM) / Water (18:1 v/v)

  • Quench: Saturated aq.[2] NaHCO₃

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the N-PMB piperidinol in 9 mL of DCM. Add 0.5 mL of water (water is essential for the hydrolysis step).

  • Oxidation: Add DDQ (1.2 equiv) in one portion at 0°C. The mixture will turn deep green/black (Charge Transfer Complex).

  • Reaction: Warm to Room Temperature (20-25°C) and stir vigorously for 1–4 hours. Monitor by TLC (PMB-amine spot disappears; p-anisaldehyde spot appears).

  • Workup: Pour mixture into 20 mL sat. NaHCO₃. Extract with DCM (3 x 15 mL).

  • Purification: The crude contains the free piperidine and p-anisaldehyde. Acid-base extraction is recommended:

    • Extract organic layer with 1M HCl (amine moves to aqueous).

    • Wash aqueous acidic layer with ether (removes aldehyde/DDQ residues).

    • Basify aqueous layer (pH > 10) with NaOH.

    • Extract free amine into DCM.

Expected Result: >85% yield of deprotected piperidinol. Note: If this protocol is applied to N-(3-methoxybenzyl)piperidinol , the starting material will be recovered unchanged (>95% recovery), confirming the stability of the meta-isomer.

Target: Global deprotection of benzyl groups.

Reagents:

  • Catalyst: 10% Pd/C (10-20 wt% loading)

  • Solvent: Methanol or Ethanol (with 1% Acetic Acid to protonate amine and prevent catalyst poisoning)

  • Hydrogen Source: H₂ gas (1 atm balloon or 50 psi Parr shaker)

Workflow:

  • Dissolve substrate in MeOH/AcOH.

  • Add Pd/C catalyst under inert atmosphere (Argon).

  • Purge with H₂ and stir at RT for 12-24 hours.

  • Filter through Celite.

  • Concentrate to obtain the acetate salt of the piperidine.

Comparison:

  • PMB: Reaction typically complete in <4 hours.

  • 3-MB: Reaction may require 12–24 hours or elevated pressure (50 psi), as the electron-rich nature of PMB facilitates coordination and cleavage slightly better than the meta-isomer, though both are labile.

Application in Drug Design

Figure 2: Strategic Selection Flowchart Use this logic to select the appropriate benzyl isomer for your synthetic route.

SelectionStrategy Start Select Benzyl Group Q1 Is the group temporary? Start->Q1 Q2 Will the molecule face oxidants (DDQ)? Q1->Q2 No (Pharmacophore) PMB Use 4-Methoxybenzyl (PMB) Q1->PMB Yes (Protecting Group) MB Use 3-Methoxybenzyl (3-MB) Q2->MB Yes (Must be stable) Q2->MB No (Standard Stability)

Caption: Decision matrix for selecting 3-MB vs PMB based on synthetic requirements.

  • Case Study (Protecting Group): In the synthesis of complex alkaloids, the N-PMB group allows for the protection of the piperidine nitrogen while other benzyl ethers (O-Bn) remain intact. Treatment with DDQ selectively removes the N-PMB, leaving O-Bn untouched.

  • Case Study (Pharmacophore): Many neuroactive agents (e.g., sigma receptor ligands) require a lipophilic benzyl amine. The 3-methoxybenzyl group is often preferred here because it resists metabolic oxidation at the benzylic position (unlike PMB) and avoids the formation of reactive quinone methide metabolites associated with para-hydroxy/methoxy activation.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Standard reference for PMB cleavage conditions and stability).
  • Trost, B. M., & Fleming, I.Comprehensive Organic Synthesis. Pergamon Press, 1991.
  • Hayes, J. F., et al. "A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH." Journal of Organic Chemistry, vol. 67, no. 19, 2002. Link (Demonstrates the specific lability of the para-isomer).

  • Hajipour, A. R., et al. "Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand." Bioorganic & Medicinal Chemistry, vol. 19, no. 24, 2011. Link (Discusses the electronic impact of 3- vs 4-methoxy on receptor binding and stability).

  • Kuswardani, T., et al. "3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one."[3] Molbank, 2020. Link (Synthetic examples of methoxybenzyl piperidine derivatives).

Sources

Comparative Assessment of Reference Standard Tiers for 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

1-(3-methoxybenzyl)-4-piperidinol is a critical pharmacophore building block, frequently utilized in the synthesis of neuroactive ligands (e.g., sigma receptor modulators, acetylcholinesterase inhibitors). Its structural duality—containing a basic piperidine nitrogen and a secondary hydroxyl group—presents unique stability and chromatographic challenges.

In drug development, the quality of this intermediate (Key Starting Material or KSM) directly correlates to the impurity profile of the Final Active Pharmaceutical Ingredient (API). This guide objectively compares the three tiers of reference standards available to researchers, establishing that commercial "research-grade" materials are insufficient for GMP release testing without further qualification.

The Core Problem

Reliance on vendor-supplied Certificates of Analysis (CoA) for 1-(3-methoxybenzyl)-4-piperidinol often leads to "OOS" (Out of Specification) results in later stages due to:

  • Hygroscopicity: The piperidinol moiety attracts moisture, skewing assay calculations.

  • Salt Form Ambiguity: Vendors may supply the HCl salt or Free Base without explicit differentiation in the assay value.

  • Positional Isomers: 2-methoxy or 4-methoxy isomers are common synthetic impurities that co-elute in generic HPLC methods.

Comparative Analysis of Reference Standard Tiers

The following table contrasts the three operational tiers of reference standards. For GMP/GLP work, Tier 2 (In-House Qualified) is the industry standard balance of cost and compliance, as Tier 3 is rarely available for this specific intermediate.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Commercial Research Grade Tier 2: In-House Qualified Working Std Tier 3: Primary Reference Std (CRM)
Source Catalog Suppliers (e.g., Sigma, Enamine)Purified & Characterized Internal BatchISO 17034 Accredited Provider
Assay Confidence Low (95-98% generic area normalization)High (>99.0% w/w via Mass Balance) Absolute (Potency assigned with uncertainty)
Traceability Vendor Lot # onlyTraceable to NMR/ROI/KF/Res. Solvents NIST/USP/EP Traceable
Impurity Profiling Generic (often misses isomers)Specific (Validated for known process impurities) Exhaustive (qNMR validated)
Cost Low ($)Medium (

- High labor cost)
Very High (

- Custom Synthesis)
Suitability Early Discovery / Route ScoutingGMP Release / Stability Studies Dispute Resolution / Calibration of Tier 2

Technical Deep Dive: The "Self-Validating" Qualification Protocol

To elevate a Tier 1 commercial sample to a Tier 2 Working Standard, you must execute a Mass Balance Characterization . This protocol is self-validating because it calculates purity by subtracting all distinct physical impurities from 100%, rather than relying solely on chromatographic peak area.

Workflow Visualization

The following diagram illustrates the decision logic for qualifying the standard.

QualificationWorkflow Raw Raw Vendor Material (Tier 1) Recryst Recrystallization (IPA/Hexane) Raw->Recryst If Purity < 99.0% ID Structural ID (1H-NMR, IR, MS) Raw->ID If Purity > 99.0% Recryst->ID Purity Purity Profiling (HPLC + GC) ID->Purity Physical Physical Constants (KF, ROI, DSC) ID->Physical Calc Mass Balance Calculation (% Assay) Purity->Calc Physical->Calc Release Release as Working Standard (Tier 2) Calc->Release If Assay > 99.5%

Caption: Logic flow for converting raw vendor material into a qualified working standard via Mass Balance.

Experimental Protocol: Purity Determination via HPLC-UV

Objective: Separate 1-(3-methoxybenzyl)-4-piperidinol from its positional isomers (2-methoxy, 4-methoxy) and the starting material (3-methoxybenzyl chloride).

Rationale:

  • Column Choice: A C18 column with "Base Deactivation" technology is required. Standard silica C18 will interact with the basic piperidine nitrogen, causing peak tailing that masks impurities.

  • pH Control: The mobile phase must be buffered to pH ~7.5 or use an ion-pairing agent. At low pH, the piperidine is fully protonated (

    
    ), reducing retention. At high pH (>10), silica dissolves. We use a Perchlorate buffer  system for sharp peak shape.
    
Step-by-Step Methodology
  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 10 mM Sodium Perchlorate (

      
      ) in Water, adjusted to pH 3.0 with 
      
      
      
      .
    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to elute polar piperidinol salts)

    • 5-20 min: 10%

      
       60% B (Linear gradient to elute main peak and benzyl impurities)
      
    • 20-25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine backbone) and 275 nm (methoxybenzyl specificity).

  • System Suitability (Self-Validating Criteria):

    • Tailing Factor (

      
      ) of main peak: 
      
      
      
      (Crucial for basic amines).
    • Resolution (

      
      ) between Main Peak and 3-methoxybenzyl chloride impurity: 
      
      
      
      .
Mass Balance Calculation (The "Golden Number")

Do not use the HPLC area % as the potency. Use the following equation to assign the "As-Is" Assay value for your standard:



Where:

  • 
    : Water content via Karl Fischer titration.
    
  • 
    : Residue on Ignition (sulfated ash) to detect inorganic salts.
    
  • 
    : Residual Solvents via GC-Headspace.
    
  • 
    : Chromatographic purity (Area %).
    

Impurity Fate Mapping

Understanding where impurities originate allows you to select the right standard. The 3-methoxy isomer is the desired product; however, the 4-methoxy isomer is a common contaminant in the starting benzyl chloride material.

ImpurityFate SM1 4-Piperidinol Reaction Alkylation (K2CO3, ACN) SM1->Reaction SM2 3-Methoxybenzyl Chloride SM2->Reaction Impurity 4-Methoxybenzyl Isomer (Impurity) Impurity->Reaction Trace contaminant Reaction->Impurity Co-elutes if method weak Product 1-(3-methoxybenzyl) -4-piperidinol Reaction->Product

Caption: Impurity propagation pathway. The 4-methoxy isomer is difficult to remove if present in the starting material.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. Link

  • ICH Expert Working Group. "ICH Q11: Development and Manufacture of Drug Substances." International Council for Harmonisation, 2012.[2] Link

  • PubChem. "Compound Summary: 1-Benzyl-4-piperidinol (Analogous Scaffold)." National Library of Medicine. Link

  • U.S. Pharmacopeia. "General Chapter <621> Chromatography." USP-NF, 2023. Link

  • Dolan, J. W. "HPLC Method Development for Pharmaceuticals: Acidic vs. Basic Compounds." LCGC North America, 2002. Link

Sources

Bioassay Validation Guide: 1-(3-methoxybenzyl)-4-piperidinol as a Structural Specificity Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioassay Validation using 1-(3-methoxybenzyl)-4-piperidinol as a Control Context: Neuropharmacology / Enzyme Inhibition (Acetylcholinesterase & Sigma Receptors)

Executive Summary & Strategic Rationale

In the development of neurotherapeutics—specifically acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands—bioassay validation requires more than just a binary "active/inactive" readout. It demands the demonstration of structural specificity .

1-(3-methoxybenzyl)-4-piperidinol (hereafter referred to as 3-MBP-OH ) serves as a critical Specificity and Intermediate-Potency Control . Structurally, it represents the "amine fragment" of the blockbuster drug Donepezil (Aricept) but lacks the dimethoxy-indanone moiety required for dual-site binding.

Why use 3-MBP-OH?

  • Mechanism Validation: It validates the assay's ability to distinguish between dual-site binding (high potency, nM range) and single-site interaction (moderate potency,

    
    M range).
    
  • Fragment Screening: It acts as a baseline for fragment-based drug discovery (FBDD), establishing the intrinsic affinity of the pharmacophore core.

  • Impurity Exclusion: As a potential synthetic intermediate, it ensures the bioassay is selective for the final drug product over its precursors.

Comparative Analysis: The Control Landscape

To validate a bioassay (e.g., Ellman’s AChE assay), you must benchmark 3-MBP-OH against established standards.

Table 1: Performance Profile of 3-MBP-OH vs. Alternatives
Feature3-MBP-OH (The Specificity Control)Donepezil (The Gold Standard)Unsubstituted Piperidine (Negative Control)
Role in Assay Specificity/Fragment Control Positive System Suitability Background Noise Baseline
Target Affinity (AChE) Moderate (

)
High (

)
Inactive / Very Low
Binding Mode Single-site (Catalytic Anionic Site - CAS)Dual-site (CAS + Peripheral Anionic Site)Non-specific / Weak Electrostatic
Solubility (DMSO) High (>20 mg/mL)HighHigh
Cost Low (Synthetic Intermediate)Moderate (API Grade)Very Low
Validation Utility Defines the lower limit of specific binding.Defines the upper limit of assay sensitivity.Defines non-specific binding (NSB) .
Mechanism of Action (The "Why")
  • Donepezil: Bridges the enzyme gorge, binding both the CAS (via benzylpiperidine) and PAS (via indanone).

  • 3-MBP-OH: Lacks the "bridge" and PAS anchor. It occupies only the CAS.

  • Validation Logic: If your assay yields an

    
     for 3-MBP-OH that is indistinguishable from Donepezil, your assay conditions (e.g., enzyme concentration, incubation time) are saturated  and invalid  for SAR discrimination.
    

Visualizing the Validation Logic

The following diagram illustrates how 3-MBP-OH fits into the validation hierarchy, distinguishing specific fragment binding from full drug efficacy.

BioassayValidation cluster_inputs Test Compounds cluster_assay AChE Bioassay System cluster_output Validation Metrics Donepezil Donepezil (Dual-Site Binder) Enzyme Acetylcholinesterase (AChE) Donepezil->Enzyme Binds CAS + PAS MBPOH 1-(3-methoxybenzyl)-4-piperidinol (Single-Site Binder) MBPOH->Enzyme Binds CAS Only Vehicle DMSO Vehicle (Negative Control) Vehicle->Enzyme No Binding Reaction Hydrolysis Reaction Enzyme->Reaction + Substrate Substrate Acetylthiocholine (ATCh) HighPotency High Potency Signal (IC50 < 50 nM) Reaction->HighPotency Strong Inhibition ModPotency Moderate Potency Signal (IC50: 10-100 uM) Reaction->ModPotency Partial Inhibition NoResponse No Inhibition (Baseline) Reaction->NoResponse Full Activity Discrimination Assay Discrimination Power (Valid if Separation > 1000x) HighPotency->Discrimination ModPotency->Discrimination

Caption: Validation Hierarchy. The assay is valid only if it clearly separates the high-affinity dual-binder (Donepezil) from the moderate-affinity fragment (3-MBP-OH).

Experimental Protocol: Specificity Validation Workflow

Objective: Validate that the bioassay can accurately rank compounds with varying binding modes using 3-MBP-OH as the "Fragment Reference."

Materials
  • Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Controls: Donepezil HCl (Positive), 3-MBP-OH (Specificity), DMSO (Vehicle).

Step-by-Step Methodology (Modified Ellman’s Method)
Phase 1: Preparation
  • Stock Solutions: Prepare 10 mM stocks of Donepezil and 3-MBP-OH in 100% DMSO.

  • Serial Dilution:

    • Donepezil: Dilute to range 0.1 nM – 1000 nM (Target

      
      ).
      
    • 3-MBP-OH: Dilute to range 1

      
      M – 1000 
      
      
      
      M (Target
      
      
      ).
    • Critical Note: The concentration ranges must differ by 3 orders of magnitude to demonstrate assay dynamic range.

Phase 2: Assay Execution
  • Plating: Add 140

    
    L of Phosphate Buffer (pH 8.0) to a 96-well microplate.
    
  • Inhibitor Addition: Add 20

    
    L of test compound (Donepezil or 3-MBP-OH) or Vehicle.
    
  • Enzyme Addition: Add 20

    
    L of AChE (0.05 U/mL final). Incubate for 15 minutes  at room temperature.
    
    • Why? Pre-incubation allows the slow-binding kinetics of benzylpiperidines to reach equilibrium.

  • Substrate Initiation: Add 20

    
    L of DTNB/ATCh mixture (0.5 mM final).
    
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Phase 3: Data Analysis & Validity Criteria
  • Calculate Velocity (

    
    )  (slope of Absorbance vs. Time).
    
  • Determine % Inhibition :

    
    .
    
  • Fit data to a 4-Parameter Logistic (4PL) model.

Validation Checkpoints (Self-Validating System)
  • Z-Factor: Must be

    
     using Vehicle vs. 100 
    
    
    
    M 3-MBP-OH.
  • Separation Window: The ratio of

    
     must be 
    
    
    
    .
    • Pass: Ratio is ~1000 (e.g.,

      
      ). The assay correctly discriminates affinity.
      
    • Fail: Ratio is < 100. This indicates "Enzyme Saturation" or "Non-Specific Aggregation" artifacts.

Troubleshooting & Optimization

  • Issue: 3-MBP-OH shows no inhibition at 100

    
    M.
    
    • Cause: The methoxy group at position 3 might cause steric clash if the enzyme isoform is non-human (e.g., Torpedo vs. Human).

    • Solution: Verify enzyme source. Human AChE accommodates the 3-methoxybenzyl group well (mimicking the indanone ring position).

  • Issue: Steep Hill Slope (> 2.0) for 3-MBP-OH.

    • Cause: Compound aggregation or precipitation.

    • Solution: Add 0.01% Triton X-100 to the buffer to prevent micelle formation of the lipophilic benzylpiperidine.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

    • Note: Establishes the SAR of the benzylpiperidine moiety vs. the full Donepezil structure.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. Link

    • Note: Defines the statistical criteria (Z-factor) for validating assays using controls of varying potency.
  • Vertex Pharmaceuticals. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX - Alternatives to animal experimentation. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-methoxybenzyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory chemical waste is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-methoxybenzyl)-4-piperidinol, a substituted piperidine derivative commonly used in pharmaceutical research and development. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers and laboratory managers with the confidence to handle this compound's waste stream responsibly.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(3-methoxybenzyl)-4-piperidinol may not always be readily available, data from structurally similar piperidine derivatives indicate several potential hazards. Compounds in this class are often harmful if swallowed, in contact with skin, or inhaled, and may cause serious skin and eye irritation or burns.[1][2][3]

Causality of Precaution: The piperidine ring and its functional groups are biologically active. Skin absorption, inhalation, or ingestion can lead to systemic toxicity. Therefore, the first step in any disposal plan is a risk assessment specific to the quantities and concentrations being handled in your laboratory. Always consult the supplier's SDS as the primary source of information.

Parameter Guideline & Rationale
Hazard Class Presumed: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation.[3][4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[5]
Required PPE Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. For handling larger quantities or creating aerosols, use a certified fume hood.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Mixing with these can cause vigorous, exothermic reactions.

The Regulatory Landscape: Adherence to EPA and OSHA Mandates

The disposal of laboratory chemicals is not merely a matter of good practice; it is strictly regulated. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste.[8] It strictly prohibits the disposal of chemical waste, such as 1-(3-methoxybenzyl)-4-piperidinol, into regular trash or down the sewer system.[8][9] Laboratories are considered waste generators and must comply with regulations for waste identification, storage, and disposal.[10]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform and train employees about the chemical hazards in their workplace.[11][12] This includes proper handling and emergency procedures, which are integral to the disposal process.

Step-by-Step Disposal Protocol for 1-(3-methoxybenzyl)-4-piperidinol

This protocol provides a systematic approach to ensure the safe and compliant disposal of 1-(3-methoxybenzyl)-4-piperidinol waste.

Step 1: Personal Protective Equipment (PPE) Donning

Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Wear chemically resistant gloves (nitrile is a suitable option for incidental contact).

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Lab Coat: A standard lab coat must be worn to protect against skin contact.

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[13]

  • Identify the Waste Stream: 1-(3-methoxybenzyl)-4-piperidinol is a non-halogenated organic solid .

  • Segregate: This waste must be collected separately from halogenated solvents, strong acids, bases, and oxidizers. Never mix incompatible waste types.[14] It should be placed in a designated container for non-halogenated organic solids.

Step 3: Containerization

The choice of container is vital for safe storage and transport.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

  • Integrity: The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[9]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]

Step 4: Hazardous Waste Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-(3-methoxybenzyl)-4-piperidinol."[14] List all constituents if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.[14]

    • The generator's name and contact information.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container within a secondary containment bin to prevent the spread of potential spills.

  • Closure: Keep the waste container closed at all times except when adding waste.[9]

Step 6: Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to authorized personnel.

  • Contact EHS: When the container is full or the accumulation time limit is reached (consult your institution's policy), contact your facility's Environmental Health & Safety (EHS) department.

  • Professional Disposal: The EHS office will arrange for pickup by a licensed hazardous waste disposal company.[14] These companies typically use high-temperature incineration for organic chemical waste, which is an EPA-approved disposal method.[15][16]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-methoxybenzyl)-4-piperidinol.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Start: Waste Generation (1-(3-methoxybenzyl)-4-piperidinol) risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe characterize Characterize Waste: Non-Halogenated Organic Solid ppe->characterize container Select Compatible Container (HDPE or Glass) characterize->container label_waste Affix Hazardous Waste Label (Complete All Fields) container->label_waste store Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) label_waste->store ehs_contact Container Full or Time Limit Reached? Contact EHS Office store->ehs_contact end End: Waste Collected by Licensed Disposal Vendor ehs_contact->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[17]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[18]

    • Clean the spill area with soap and water.

  • Large Spill (On the floor or outside of containment):

    • Evacuate all non-essential personnel from the area.[17]

    • If the material is volatile or creates dust, leave the area immediately and close the doors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage the waste stream of 1-(3-methoxybenzyl)-4-piperidinol with the highest degree of safety, integrity, and regulatory compliance, fostering a culture of safety that extends beyond the product's use in research.

References

  • AAPPTEC (n.d.). Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Daniels Health (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • ChemSupply Australia (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2012, April). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Penta Manufacturing Company (2024, May 7). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • MCF Environmental Services (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Jubilant Life Sciences Limited (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific (2025, October 24). Safety Data Sheet: N-Benzyl-4-methoxyaniline. Retrieved from [Link]

  • Sigma-Aldrich (2025, September 23). Safety Data Sheet: Piperidine. This is a duplicate of reference 6, please refer to the link provided there.
  • New Jersey Department of Health (n.d.). Hazard Summary: Piperidine. This is a duplicate of reference 10, please refer to the link provided there.
  • Occupational Safety and Health Administration (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • DuraLabel (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.